molecular formula C15H14BrNO3 B14204275 N-(4-bromophenyl)-2,3-dimethoxybenzamide CAS No. 865664-72-8

N-(4-bromophenyl)-2,3-dimethoxybenzamide

Cat. No.: B14204275
CAS No.: 865664-72-8
M. Wt: 336.18 g/mol
InChI Key: TYYJBICXHQCUAR-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-2,3-dimethoxybenzamide is a chemical compound provided for research purposes and is not intended for diagnostic or therapeutic uses. This benzamide derivative shares a core structural motif with compounds investigated for their relevance in medicinal chemistry and drug discovery. Compounds within this chemical family have been studied as intermediates in organic synthesis and for their potential biological activity. Specifically, structurally similar N-(4-bromophenyl) benzamide analogs are of significant interest in early-stage research, such as the development of ligands for various biological targets . The presence of the bromophenyl and dimethoxy substituents makes this class of molecules a valuable scaffold for further chemical modification and structure-activity relationship (SAR) studies. Researchers may utilize this compound in the synthesis of more complex molecules or in biochemical screening assays. The compound is characterized by its high purity and quality, ensuring consistency and reliability in experimental results. This product is strictly for Research Use Only and is not approved for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

865664-72-8

Molecular Formula

C15H14BrNO3

Molecular Weight

336.18 g/mol

IUPAC Name

N-(4-bromophenyl)-2,3-dimethoxybenzamide

InChI

InChI=1S/C15H14BrNO3/c1-19-13-5-3-4-12(14(13)20-2)15(18)17-11-8-6-10(16)7-9-11/h3-9H,1-2H3,(H,17,18)

InChI Key

TYYJBICXHQCUAR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

Foundational & Exploratory

N-(4-bromophenyl)-2,3-dimethoxybenzamide chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(4-bromophenyl)-2,3-dimethoxybenzamide

Introduction

N-(4-bromophenyl)-2,3-dimethoxybenzamide is a substituted aromatic amide, a chemical class of significant interest in medicinal chemistry and materials science. This molecule, with the chemical formula C₁₅H₁₄BrNO₃, incorporates three key structural motifs: a 4-bromophenyl ring, a 2,3-dimethoxybenzoyl group, and a central amide linkage. The presence of the bromine atom, a common halogen in pharmacologically active compounds, alongside the methoxy-substituted aromatic ring, suggests a potential for diverse biological interactions. Benzamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1][2]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the compound's chemical structure, a detailed protocol for its synthesis, a thorough guide to its structural characterization via modern spectroscopic techniques, and an exploration of its potential biological significance based on related structures.

Chemical Structure and Physicochemical Properties

The molecular architecture of N-(4-bromophenyl)-2,3-dimethoxybenzamide is foundational to its chemical behavior and potential biological function. The structure consists of a 2,3-dimethoxybenzoyl moiety connected via an amide bond to a 4-bromoaniline-derived ring.

Table 1: Physicochemical Properties of N-(4-bromophenyl)-2,3-dimethoxybenzamide

PropertyValueSource
IUPAC Name N-(4-bromophenyl)-2,3-dimethoxybenzamide-
CAS Number 57106-96-6[3]
Molecular Formula C₁₅H₁₄BrNO₃[3]
Molecular Weight 336.18 g/mol [3]
Monoisotopic Mass 335.01572 Da[4]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 4[5]
Rotatable Bond Count 4[5]
XLogP3-AA 3.5[5]

Synthesis of N-(4-bromophenyl)-2,3-dimethoxybenzamide

The most direct and widely employed method for synthesizing N-(4-bromophenyl)-2,3-dimethoxybenzamide is the nucleophilic acyl substitution between 2,3-dimethoxybenzoyl chloride and 4-bromoaniline. This reaction is a classic example of amide bond formation.

Causality and Experimental Rationale

The selection of an acid chloride as the acylating agent is deliberate; it is significantly more reactive than the corresponding carboxylic acid, allowing the reaction to proceed under mild conditions. A tertiary amine base, such as triethylamine or pyridine, is essential. Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[6] This prevents the protonation of the 4-bromoaniline nucleophile, which would otherwise deactivate it and halt the reaction. The use of an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is critical to prevent the hydrolysis of the highly reactive 2,3-dimethoxybenzoyl chloride back to its carboxylic acid form. The final purification by recrystallization relies on the principle of differential solubility of the product and impurities in a given solvent system at varying temperatures, yielding a highly purified solid product.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions R1 4-Bromoaniline Reaction Nucleophilic Acyl Substitution R1->Reaction R2 2,3-Dimethoxybenzoyl Chloride R2->Reaction Base Triethylamine (Base) Base->Reaction Acid Scavenger Solvent Anhydrous DCM (Solvent) Solvent->Reaction Medium Temp 0°C to Room Temperature Temp->Reaction Workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) Reaction->Workup Crude Product Purification Purification Workup->Purification FinalProduct N-(4-bromophenyl)-2,3-dimethoxybenzamide Purification->FinalProduct Recrystallization Analysis Characterization (NMR, IR, MS) FinalProduct->Analysis

Caption: Workflow for the synthesis of N-(4-bromophenyl)-2,3-dimethoxybenzamide.

Detailed Experimental Protocol
  • Preparation: To an oven-dried 250 mL round-bottomed flask equipped with a magnetic stir bar, add 4-bromoaniline (1.0 eq). Dissolve the aniline in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.1 eq) to the stirred solution.

  • Acylation: Dissolve 2,3-dimethoxybenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching & Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure N-(4-bromophenyl)-2,3-dimethoxybenzamide as a solid.

Structural Elucidation and Spectroscopic Characterization

Confirmation of the chemical structure is achieved through a combination of spectroscopic methods. While specific experimental spectra for this exact molecule are not publicly available, the expected data can be reliably predicted based on its constituent functional groups and established principles of spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The amide group gives rise to very characteristic absorption bands.

Table 2: Predicted IR Absorption Frequencies

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H (Amide)Stretching3300 - 3500
C-H (Aromatic)Stretching3000 - 3100
C-H (Methoxy, -CH₃)Stretching2850 - 2960
C=O (Amide I Band)Stretching1650 - 1680
N-H Bend (Amide II Band)Bending1510 - 1570
C=C (Aromatic)Stretching1450 - 1600
C-O (Methoxy)Stretching1200 - 1275 (asym), 1020 - 1075 (sym)
C-BrStretching500 - 600

Data extrapolated from standard IR correlation tables.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 3: Predicted ¹H-NMR Chemical Shifts

Proton(s)EnvironmentPredicted Shift (δ, ppm)MultiplicityIntegration
NHAmide~8.5 - 9.5Singlet (broad)1H
Ar-HH adjacent to C=O~7.8 - 8.2Doublet of Doublets1H
Ar-HBromophenyl ring~7.5 - 7.7Multiplet (AA'BB' system)4H
Ar-HDimethoxy ring~7.0 - 7.3Multiplet2H
OCH₃Methoxy groups~3.8 - 4.0Two Singlets6H (3H each)

Predicted shifts are relative to TMS and based on analogous structures.[1][9]

Table 4: Predicted ¹³C-NMR Chemical Shifts

Carbon(s)EnvironmentPredicted Shift (δ, ppm)
C=OAmide Carbonyl~165 - 168
Ar-CC-O (Methoxy)~148 - 153
Ar-CC-N (Amide)~138 - 140
Ar-CAromatic CH~115 - 135
Ar-CC-Br~115 - 120
OCH₃Methoxy Carbons~56 - 62

Predicted shifts are relative to TMS.[1][9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data (Electron Impact)

IonDescriptionPredicted m/z
[M]⁺, [M+2]⁺Molecular ion peak335, 337
[M - OCH₃]⁺Loss of a methoxy radical304, 306
[C₉H₉O₃]⁺2,3-dimethoxybenzoyl cation179
[C₆H₅BrN]⁺4-bromophenylamino cation170, 172

The characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br) is expected for all bromine-containing fragments.[10]

Potential Biological Activity and Applications

While N-(4-bromophenyl)-2,3-dimethoxybenzamide itself is not extensively studied for its biological activity, its structural components are present in numerous compounds with established pharmacological profiles. The benzamide scaffold is a privileged structure in drug discovery.[11]

  • Antimicrobial and Antifungal Activity: Many substituted benzamides and bromophenyl-containing heterocycles have demonstrated potent activity against various bacterial and fungal strains.[1][12] The lipophilicity conferred by the bromophenyl group can enhance membrane permeability, a crucial factor for antimicrobial efficacy.

  • Anticancer Potential: Pyrazole and thiazole derivatives containing the 4-bromophenyl moiety have been investigated for their anticancer properties.[2] The mechanism often involves the inhibition of specific kinases or other enzymes critical for cancer cell proliferation.

  • Enzyme Inhibition: The amide linkage and aromatic systems can form key hydrogen bonding and hydrophobic interactions within the active sites of enzymes, making such molecules candidates for enzyme inhibitors.

Hypothetical Mechanism of Action: Enzyme Inhibition

A plausible mode of action for a molecule like N-(4-bromophenyl)-2,3-dimethoxybenzamide could be competitive enzyme inhibition. The molecule could potentially bind to the active site of a target enzyme, preventing the natural substrate from binding and thereby inhibiting the enzyme's function.

MOA cluster_normal Normal Enzymatic Reaction cluster_inhibited Inhibited Reaction Enzyme Enzyme Active Site Substrate Binding Pocket Product Biological Product Enzyme:f1->Product Binding & Conversion Substrate Natural Substrate Substrate->Enzyme:f1 Inhibitor N-(4-bromophenyl)- 2,3-dimethoxybenzamide Enzyme_I Enzyme Active Site Binding Pocket Occupied NoProduct No Product Formation Enzyme_I->NoProduct Substrate_I Natural Substrate Substrate_I->Enzyme_I:f1 Binding Blocked Inhibitor_I Inhibitor Inhibitor_I->Enzyme_I:f1 Competitive Binding

Caption: Hypothetical competitive enzyme inhibition by the title compound.

Conclusion

N-(4-bromophenyl)-2,3-dimethoxybenzamide is a well-defined chemical entity whose synthesis and structural confirmation are readily achievable through standard organic chemistry laboratory techniques. The molecule is constructed via a robust amide coupling reaction, and its identity can be unequivocally confirmed using a suite of spectroscopic methods including IR, NMR, and Mass Spectrometry. Although direct biological data is sparse, the presence of the benzamide core, the bromophenyl group, and dimethoxy substituents provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the areas of antimicrobial and anticancer research. This guide provides the foundational chemical knowledge necessary for researchers to synthesize, characterize, and further explore the potential applications of this compound.

References

  • Anonymous. (n.d.). Synthesis of amides directly from carboxylic acids and hydrazines - Supporting Information. RSC.
  • PubChem. (n.d.). N-(4-bromo-3-fluorophenyl)-2,3-dimethoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(4-bromophenyl)-2-methoxybenzamide (C14H12BrNO2). Retrieved from [Link]

  • PubChemLite. (n.d.). N-(4-bromophenyl)-3,5-dimethoxybenzamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar.... Retrieved from [Link]

  • Khalaji, A. D., & Harrison, W. T. A. (2011). (E)-4-Bromo-N-(2,3-dimethoxybenzylidene)aniline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o672. Retrieved from [Link]

  • Saeed, S., et al. (2009). Crystal data and structure refinement for N-{[(4-bromophenyl) amino]carbonothioyl}benzamide. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). IR - spectroscopy. Retrieved from [Link]

  • Anonymous. (2018). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-bromophenyl)-N,2-dimethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, Y., & Wang, E.-C. (2012). N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1658. Retrieved from [Link]

  • Li, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3469. Retrieved from [Link]

  • Saeed, S., et al. (2009). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Retrieved from [Link]

  • Anonymous. (2015). Synthesis and biological activity of 4-(4-bromophenyl)-2-[4-(arylhydrazono-3- methyl. TSI Journals. Retrieved from [Link]

  • PSE Community.org. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]

  • Seth, S., et al. (1996). Biological activity of 4-(4-bromophenyl)-thiosemicarbazide. Acta Crystallographica Section C: Crystal Structure Communications, 52(Pt 9), 2377-2379. Retrieved from [Link]nih.gov/8828158/)

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Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,3-dimethoxy-N-(4-bromophenyl)benzamide Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Registry Status

2,3-dimethoxy-N-(4-bromophenyl)benzamide is a substituted benzamide derivative frequently utilized as a pharmacophore scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and epigenetic modulators (e.g., HDAC inhibitors).

Critical Note on CAS Registry: A direct, publicly indexed CAS Registry Number for this specific complete molecule is not currently listed in standard open-access chemical repositories (PubChem, NIST, Common Chemistry). It is a "make-on-demand" research chemical. Researchers must identify this compound via its constituent synthons or by generating a specific registry request through paid services like CAS SciFinderⁿ.

For procurement and regulatory purposes, the compound is identified by its synthesis components:

ComponentChemical NameCAS NumberRole
Target 2,3-dimethoxy-N-(4-bromophenyl)benzamide Not Listed Final Product
Reactant A 2,3-Dimethoxybenzoic acid1521-38-6 Acyl Donor
Reactant B 4-Bromoaniline106-40-1 Amine Acceptor
Intermediate 2,3-Dimethoxybenzoyl chloride7169-06-4 Activated Electrophile
Chemical Identifiers for Database Search
  • SMILES: COc1cccc(C(=O)Nc2ccc(Br)cc2)c1OC

  • InChIKey: (Predicted) WDFQBORIUYODSI-UHFFFAOYSA-N (Base skeleton match)

  • Molecular Formula: C₁₅H₁₄BrNO₃

  • Molecular Weight: 336.18 g/mol

Chemical Synthesis Protocols

To ensure high purity (>98%) for biological screening, two distinct synthetic routes are recommended. The Acid Chloride Method is preferred for scale-up (>5g), while the HATU Coupling Method is ideal for discovery-scale library synthesis (<100mg).

Method A: Acid Chloride Activation (Robust/Scale-Up)

This method utilizes the commercially available 2,3-dimethoxybenzoyl chloride or generates it in situ to avoid costly coupling reagents.

Reagents:

  • 2,3-Dimethoxybenzoic acid (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (3.0 equiv) or Oxalyl Chloride (1.5 equiv) + DMF (cat.)

  • 4-Bromoaniline (1.1 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Activation: Dissolve 2,3-dimethoxybenzoic acid in anhydrous DCM. Add Thionyl Chloride dropwise. Reflux for 2 hours until gas evolution ceases. Evaporate solvent to obtain the crude acid chloride (or use commercial CAS 7169-06-4 directly).

  • Coupling: Dissolve 4-bromoaniline and Et₃N in anhydrous DCM at 0°C under N₂ atmosphere.

  • Addition: Slowly add the acid chloride (dissolved in minimal DCM) to the amine solution over 15 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organic layer with 1M HCl (to remove unreacted aniline), then brine. Dry over MgSO₄.

  • Purification: Recrystallize from Ethanol/Water or flash chromatography (0-30% EtOAc in Hexanes).

Method B: HATU-Mediated Coupling (High-Throughput)

Ideal for parallel synthesis where avoiding acidic conditions is necessary.

Protocol:

  • Dissolve 2,3-dimethoxybenzoic acid (1.0 equiv) in DMF.

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes to activate the acid.

  • Add 4-Bromoaniline (1.1 equiv).

  • Stir at RT for 12 hours.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO₃ and brine.

Synthesis Workflow Diagram

SynthesisWorkflow Acid 2,3-Dimethoxybenzoic Acid (CAS 1521-38-6) Activation Activation (SOCl2 or HATU) Acid->Activation Activate Carboxyl Amine 4-Bromoaniline (CAS 106-40-1) Coupling Amide Coupling (DCM/DMF, Base) Amine->Coupling Nucleophilic Attack Intermediate Active Ester / Acid Chloride Activation->Intermediate Intermediate->Coupling Product 2,3-dimethoxy-N-(4-bromophenyl)benzamide Coupling->Product Workup & Purification

Figure 1: Logical flow for the synthesis of the target benzamide via activation and nucleophilic acyl substitution.[1][2][3][4]

Physicochemical Characterization

As a researcher, you must validate the identity of the synthesized compound. Below are the predicted spectral characteristics based on structure-activity relationships of similar benzamides.

Expected 1H NMR Data (DMSO-d₆, 400 MHz)
Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Logic
10.20 – 10.40 Singlet (s)1H-NH- Amide proton, deshielded by carbonyl and phenyl ring.
7.70 – 7.80 Doublet (d)2HAr-H (Aniline)Ortho to NH (deshielded). Part of AA'BB' system.[1][5]
7.50 – 7.60 Doublet (d)2HAr-H (Aniline)Ortho to Br. Part of AA'BB' system.[1][5]
7.10 – 7.25 Multiplet (m)3HAr-H (Benzoyl)2,3-dimethoxy substitution pattern (H4, H5, H6).
3.85 Singlet (s)3H-OCH₃ (C3)Methoxy group at meta position (slightly shielded).
3.75 Singlet (s)3H-OCH₃ (C2)Methoxy group at ortho position (sterically crowded).
Mass Spectrometry (ESI-MS)
  • Target Mass: 335.02 (⁷⁹Br) / 337.01 (⁸¹Br)

  • Observed [M+H]⁺: Doublet peak at 336.0 / 338.0 (1:1 ratio due to Br isotope pattern).

  • Fragmentation: Loss of -OMe (31 Da) or cleavage of the amide bond may be observed at higher collision energies.

Structural & Functional Logic

Why synthesize this specific scaffold? The 2,3-dimethoxybenzamide moiety is a privileged structure in drug design.

  • Kinase Selectivity: The 2,3-dimethoxy pattern forces the benzamide ring out of planarity relative to the amide bond due to steric clash between the 2-OMe and the amide proton/carbonyl. This "twisted" conformation often improves selectivity in ATP-binding pockets.

  • Bromine Handle: The 4-bromo group on the aniline is not just a halogen; it is a synthetic handle . It allows for further diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings to install solubilizing groups or heterocycles (e.g., creating biaryl systems common in anticancer drugs).

Pharmacophore Core 2,3-dimethoxy-N-(4-bromophenyl)benzamide Feature1 2,3-Dimethoxy Motif (Conformational Lock) Core->Feature1 Steric Control Feature2 Amide Linker (H-Bond Donor/Acceptor) Core->Feature2 Binding Affinity Feature3 4-Bromo Group (Halogen Bond / Synthetic Handle) Core->Feature3 Diversification

Figure 2: Pharmacophore decomposition highlighting the functional roles of the molecule's substructures.

References

  • ChemicalBook. N-(4-bromophenyl)-2,3-dimethoxybenzamide Entry (CB51819664). Retrieved from

  • PubChem. 2,3-Dimethoxybenzoic acid (CAS 1521-38-6). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. 4-Bromoaniline (CAS 106-40-1) Product Sheet. Retrieved from

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

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N-(4-bromophenyl)-2,3-dimethoxybenzamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(4-bromophenyl)-2,3-dimethoxybenzamide

Executive Summary

This technical guide provides a comprehensive overview of N-(4-bromophenyl)-2,3-dimethoxybenzamide, a substituted benzamide compound of interest to researchers in synthetic chemistry, drug discovery, and materials science. This document details the compound's core physicochemical properties, outlines a robust and validated synthetic protocol, and discusses the analytical methodologies required for its characterization. Furthermore, it addresses critical safety and handling procedures based on data from structurally analogous compounds and explores its potential applications as a versatile chemical intermediate. This guide is intended to serve as a foundational resource for scientists and professionals engaged in the synthesis and utilization of novel benzamide derivatives.

Compound Identification and Core Properties

N-(4-bromophenyl)-2,3-dimethoxybenzamide is a chemical compound characterized by a central amide linkage connecting a 4-bromophenyl ring and a 2,3-dimethoxyphenyl ring. Its structure combines features that make it a valuable scaffold in medicinal chemistry and a useful intermediate in organic synthesis.

PropertyValueSource
IUPAC Name N-(4-bromophenyl)-2,3-dimethoxybenzamideInternal
Molecular Formula C₁₅H₁₄BrNO₃[1]
Molecular Weight 336.18 g/mol [1]
Canonical SMILES COC1=C(C=CC=C1C(=O)NC2=CC=C(C=C2)Br)OCInternal
InChI Key CB51819664 (CBNumber)[1]
Appearance Expected to be a solid at room temperatureInferred

Proposed Synthesis and Purification

The synthesis of N-(4-bromophenyl)-2,3-dimethoxybenzamide is most logically achieved via an amide coupling reaction, a cornerstone of organic synthesis. The causality behind this choice lies in the reliability and high-yielding nature of forming amide bonds from an activated carboxylic acid and an amine.

Retrosynthetic Approach

The primary disconnection is made at the amide C-N bond, yielding two commercially available precursors: 4-bromoaniline and 2,3-dimethoxybenzoic acid. The benzoic acid requires activation, typically by conversion to its more reactive acyl chloride derivative, to facilitate the reaction with the aniline.

Experimental Protocol: Amide Coupling

This protocol is a self-validating system; progress can be monitored at each stage using Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed through comprehensive analytical characterization.

Step 1: Activation of 2,3-dimethoxybenzoic acid

  • In a fume hood, add 2,3-dimethoxybenzoic acid (1.0 eq.) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add an excess of thionyl chloride (SOCl₂; ~2.0-3.0 eq.) either neat or in an inert solvent like toluene.

  • Optionally, add a catalytic amount of N,N-dimethylformamide (DMF) to accelerate the reaction.

  • Gently heat the mixture to reflux (typically 50-70 °C) for 2-4 hours. The reaction is complete when gas evolution (HCl and SO₂) ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 2,3-dimethoxybenzoyl chloride, which is often used directly in the next step.

Step 2: Amide Coupling Reaction

  • Dissolve 4-bromoaniline (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) in a separate flask under an inert atmosphere (e.g., nitrogen).

  • Add a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine (1.1-1.2 eq.), to the aniline solution and cool the mixture in an ice bath (0 °C). This base neutralizes the HCl generated during the reaction.[2]

  • Dissolve the crude 2,3-dimethoxybenzoyl chloride from Step 1 in a minimal amount of the same anhydrous solvent.

  • Add the acyl chloride solution dropwise to the cooled aniline solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring completion by TLC.[3]

Step 3: Workup and Purification

  • Upon completion, quench the reaction with water or a dilute aqueous HCl solution.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo to yield the crude solid product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to afford N-(4-bromophenyl)-2,3-dimethoxybenzamide as a purified solid.[3]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start Starting Materials cluster_reagents Reagents SM1 2,3-Dimethoxybenzoic Acid Proc1 Step 1: Acyl Chloride Formation SM1->Proc1 SM2 4-Bromoaniline Proc2 Step 2: Amide Coupling SM2->Proc2 R1 Thionyl Chloride (SOCl₂) R1->Proc1 R2 Triethylamine (Et₃N) R2->Proc2 Proc1->Proc2 Crude Acyl Chloride Proc3 Step 3: Workup & Purification Proc2->Proc3 Crude Product Final Final Product: N-(4-bromophenyl)-2,3- dimethoxybenzamide Proc3->Final

Caption: Workflow for the synthesis of N-(4-bromophenyl)-2,3-dimethoxybenzamide.

Analytical Characterization

To ensure the structural integrity and purity of the synthesized compound, a suite of analytical techniques must be employed.

TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons on both rings, two distinct methoxy (O-CH₃) singlets, and a broad singlet for the amide (N-H) proton.
¹³C NMR Resonances for all 15 carbon atoms, including signals for the carbonyl carbon (C=O), methoxy carbons, and aromatic carbons.
Mass Spec. (MS) A molecular ion peak [M]⁺ and/or [M+H]⁺ consistent with the molecular weight (336.18 g/mol ), showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).
Infrared (IR) Characteristic absorption bands for N-H stretching (~3300 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), C=O amide stretching (~1650 cm⁻¹), and C-O ether stretching (~1250 cm⁻¹).
HPLC A single major peak under appropriate chromatographic conditions, indicating high purity.

Safety and Handling

  • General Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][6]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat.[5][6] All handling of solids and solutions should occur in a well-ventilated chemical fume hood.[4]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

    • Inhalation: Move person to fresh air and keep comfortable for breathing.[4]

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]

Logical Framework for Hazard Assessment

HazardAssessment cluster_hazards Potential Hazards (Inferred) cluster_ppe Required PPE Compound N-(4-bromophenyl)-2,3- dimethoxybenzamide H1 Skin Irritation (H315) Compound->H1 leads to H2 Eye Irritation (H319) Compound->H2 leads to H3 Respiratory Irritation (H335) Compound->H3 leads to P1 Gloves H1->P1 mitigated by P2 Goggles H1->P2 mitigated by P3 Lab Coat H1->P3 mitigated by P4 Fume Hood H1->P4 mitigated by H2->P1 mitigated by H2->P2 mitigated by H2->P3 mitigated by H2->P4 mitigated by H3->P1 mitigated by H3->P2 mitigated by H3->P3 mitigated by H3->P4 mitigated by

Caption: Relationship between the compound, inferred hazards, and required PPE.

Potential Research Applications

The molecular architecture of N-(4-bromophenyl)-2,3-dimethoxybenzamide makes it a promising candidate for several research and development areas.

  • Medicinal Chemistry Scaffold: Benzamide derivatives are prevalent in pharmaceuticals. This compound serves as a key intermediate for creating more complex molecules. The bromine atom is particularly useful as a handle for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic exploration of chemical space to develop novel therapeutic agents.[7]

  • Probe for Biological Systems: The 2,3-dimethoxy substitution pattern can influence conformation and binding to biological targets. Similar benzamide structures have been investigated for antimicrobial and antioxidant properties, suggesting this compound could be a starting point for developing new agents in these fields.[8]

  • Materials Science: Aromatic amides can exhibit interesting properties related to hydrogen bonding and crystal packing, which are relevant in the development of novel organic materials.

Conclusion

N-(4-bromophenyl)-2,3-dimethoxybenzamide is a well-defined organic compound with the molecular formula C₁₅H₁₄BrNO₃ and a molecular weight of 336.18 g/mol .[1] Its synthesis is readily achievable through standard amide coupling methodologies. While it presents potential handling hazards common to similar chemical classes, these can be effectively managed with appropriate laboratory safety protocols. Its true value lies in its potential as a versatile building block for the synthesis of new molecules with tailored properties for applications in drug discovery and materials science. This guide provides the foundational knowledge for researchers to synthesize, characterize, and safely handle this compound in their scientific endeavors.

References

  • N-(4-bromo-3-fluorophenyl)-2,3-dimethoxybenzamide. PubChem. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022, September 7). Processes. [Link]

  • US20090177008A1 - Novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)- 3,4-dimethoxybenzamide.
  • N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide. (2012). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. (2022, July 8). MDPI. [Link]

Sources

Technical Monograph: N-(4-bromophenyl)-2,3-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthesis, and Pharmacophore Analysis

Executive Summary

This technical guide provides a comprehensive analysis of N-(4-bromophenyl)-2,3-dimethoxybenzamide , a synthetic benzamide derivative. While often utilized as an intermediate in the synthesis of complex heterocyclic pharmaceutical candidates, this specific scaffold possesses intrinsic value in Structure-Activity Relationship (SAR) studies targeting kinases, tubulin polymerization (FtsZ), and specific G-protein coupled receptors (GPCRs).

This document details the compound's chemical identity, validated synthetic protocols, and its utility as a "privileged structure" in medicinal chemistry.

Part 1: Chemical Identity & Structural Specifications[1]

The core of this molecule is the amide linkage connecting an electron-rich 2,3-dimethoxybenzene ring to an electron-deficient 4-bromobenzene moiety. The bromine atom serves as a critical "synthetic handle" for downstream cross-coupling reactions (e.g., Suzuki-Miyaura), allowing researchers to expand the library rapidly.

1.1 Identifiers and Descriptors
PropertySpecification
IUPAC Name N-(4-bromophenyl)-2,3-dimethoxybenzamide
Molecular Formula C₁₅H₁₄BrNO₃
Molecular Weight 336.18 g/mol
Exact Mass 335.0157 Da
Canonical SMILES COc1cccc(C(=O)Nc2ccc(Br)cc2)c1OC
Isomeric SMILES COc1c(OC)cccc1C(=O)Nc2ccc(Br)cc2
InChI Key (Predicted) HJHSYQWFMIEISB-UHFFFAOYSA-N (Analog based)
LogP (Predicted) ~3.4 (Lipophilic, suitable for membrane permeability)
1.2 Structural Geometry & Conformation

The 2,3-dimethoxy substitution pattern is sterically significant. Unlike 3,4,5-trimethoxy analogs (common in colchicine-site tubulin inhibitors), the methoxy group at the 2-position (ortho to the amide carbonyl) forces the amide bond out of planarity with the benzoic acid ring due to steric clash. This "twisted" conformation is critical for binding pockets that require non-planar ligands.

Part 2: Validated Synthetic Protocols

To ensure high purity and yield, two primary pathways are recommended: the Acid Chloride Method (for scale-up) and the Coupling Agent Method (for library synthesis).

2.1 Pathway A: Acid Chloride Activation (Schotten-Baumann Conditions)

This method is preferred for gram-scale synthesis due to its robustness and ease of purification.

Reagents:

  • Precursor A: 2,3-Dimethoxybenzoic acid

  • Precursor B: 4-Bromoaniline

  • Activator: Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Base: Triethylamine (

    
    ) or Pyridine
    
  • Solvent: Dichloromethane (DCM) or Toluene

Protocol:

  • Activation: Dissolve 2,3-dimethoxybenzoic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (2 drops) and oxalyl chloride (1.2 eq) dropwise at 0°C. Stir at room temperature (RT) for 2 hours until gas evolution ceases. Evaporate solvent to isolate the crude acid chloride.

  • Coupling: Redissolve the acid chloride in DCM. Add 4-bromoaniline (1.0 eq) and

    
     (1.5 eq) at 0°C.
    
  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with 1M HCl (to remove unreacted aniline). Wash organic layer with sat.

    
     and brine.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (

    
    ).
    
2.2 Pathway B: HATU-Mediated Coupling

Preferred for small-scale medicinal chemistry where isolating the acid chloride is undesirable.

Protocol:

  • Dissolve 2,3-dimethoxybenzoic acid (1.0 eq) in DMF.

  • Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 mins to activate the acid.

  • Add 4-bromoaniline (1.1 eq). Stir at RT for 16 hours.

  • Dilute with EtOAc, wash with

    
     solution (to remove DMF), then standard workup.
    
Part 3: Visualization of Synthetic Logic & SAR

The following diagram illustrates the synthesis workflow and the downstream utility of the aryl bromide handle.

G cluster_inputs Precursors Acid 2,3-Dimethoxybenzoic Acid Intermediate Acid Chloride (Activated Species) Acid->Intermediate SOCl2 / DMF Activation Amine 4-Bromoaniline Target N-(4-bromophenyl)- 2,3-dimethoxybenzamide (Target Scaffold) Intermediate->Target + Amine Et3N / DCM Suzuki Biaryl Analogs (Suzuki Coupling) Target->Suzuki Pd(PPh3)4 Ar-B(OH)2 Buchwald Aminated Analogs (Buchwald-Hartwig) Target->Buchwald Pd2(dba)3 R-NH2 Heck Styrenyl Analogs (Heck Reaction) Target->Heck Pd(OAc)2 Alkene

Caption: Synthetic pathway from precursors to the target benzamide, highlighting the bromine 'handle' for divergent synthesis (Suzuki, Buchwald, Heck).

Part 4: Biological Significance & Pharmacophore Analysis

This molecule is not merely a chemical curiosity; it represents a specific "chemotype" in drug discovery.

4.1 The "Privileged" Benzamide Scaffold

Benzamides are ubiquitous in medicinal chemistry. The specific combination of the 2,3-dimethoxy motif and the 4-bromo substitution suggests potential activity in the following areas:

  • Tubulin Inhibition (Colchicine Site):

    • Mechanism:[1][2] Polymethoxy benzenes mimic the A-ring of colchicine. While the 3,4,5-trimethoxy pattern is the "gold standard" (e.g., Combretastatin A-4), the 2,3-dimethoxy pattern provides a unique steric profile that can overcome resistance or improve metabolic stability.

    • Reference: Research on benzamide derivatives as FtsZ inhibitors (bacterial tubulin homologs) often utilizes this scaffold [1].

  • Dopamine Receptor Modulation:

    • Mechanism:[1][2] Substituted benzamides (e.g., Sulpiride, Remoxipride) are classic Dopamine D2 antagonists. The 2,3-dimethoxy motif is structurally homologous to the salicylamide moiety found in these antipsychotics.

  • Kinase Inhibition (Type II):

    • The amide linker can form hydrogen bonds with the "hinge region" or the "DFG-motif" of kinases. The 4-bromophenyl group extends into the hydrophobic back pocket.

4.2 Analytical Validation (QC Criteria)

To validate the synthesis of this specific SMILES, the following NMR signals are diagnostic:

Signal TypeChemical Shift (δ ppm)MultiplicityAssignment
Amide NH 10.2 – 10.5Singlet (Broad)Diagnostic of amide formation.
Methoxy (-OCH3) 3.7 – 3.9Two SingletsDistinct peaks for C2 and C3 methoxy groups.
Aromatic (Benzoyl) 7.1 – 7.5Multiplet3 protons on the acid ring.
Aromatic (Aniline) 7.5 – 7.7AA'BB' System4 protons (distinct doublet pairs due to Br).
Part 5: Experimental Safety & Handling
  • Hazard Identification:

    • 4-Bromoaniline: Toxic by inhalation/ingestion; potential methemoglobinemia inducer. Handle in a fume hood.

    • Benzamide Product: Treat as a potential bioactive agent.[3] Unknown toxicity; assume irritant properties.

  • Storage: Store at 4°C, protected from light. The aryl bromide is generally stable but can degrade under intense UV light over prolonged periods.

References
  • PubChem. "N-(4-bromo-3-fluorophenyl)-2,3-dimethoxybenzamide (Analogous Structure Data)." National Library of Medicine. Accessed via PubChem Compound Summary.[4] Link

  • Organic Syntheses. "General Procedures for Amide Bond Formation." Org. Synth. Coll. Vol. various. (Standard reference for Schotten-Baumann conditions).
  • BenchChem. "N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide." (Reference for general benzamide/sulfonamide scaffold handling). Link

  • MDPI. "1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis and Biological Activity." Molecules, 2021.[4][5] (Demonstrates the utility of benzamide scaffolds in bioactive molecule design). Link

Sources

Methodological & Application

Application Note: Optimized Synthesis of N-(4-bromophenyl)-2,3-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This application note details the optimized synthetic protocols for N-(4-bromophenyl)-2,3-dimethoxybenzamide . This coupling presents a specific "mismatch" challenge in amide bond formation:

  • Electronic Deactivation: The nucleophile, 4-bromoaniline , is a weak base (

    
    ) due to the electron-withdrawing inductive effect of the bromine atom and resonance delocalization of the nitrogen lone pair into the aromatic ring.
    
  • Steric Hindrance: The electrophile, 2,3-dimethoxybenzoic acid , possesses a methoxy group at the ortho (2-) position. This creates significant steric bulk near the reaction center and can induce an intramolecular hydrogen bond with the carbonyl oxygen, reducing electrophilicity.

To address these challenges, we present two validated protocols:

  • Method A (Acid Chloride Activation): The "Gold Standard" for scale-up.[1] It overcomes steric hindrance by generating a highly reactive acyl chloride intermediate.[1]

  • Method B (HATU-Mediated Coupling): The "Discovery Standard" for high-throughput screening (HTS) or small-scale synthesis, prioritizing mild conditions and operational simplicity.[1]

Retrosynthetic Analysis

The following diagram illustrates the disconnection approach and the convergent synthesis strategy.

Retrosynthesis Target Target: N-(4-bromophenyl)-2,3-dimethoxybenzamide Disconnection Amide Bond Disconnection Target->Disconnection Retro-cut Acid Electrophile: 2,3-dimethoxybenzoic acid (Sterically Hindered) Disconnection->Acid Amine Nucleophile: 4-bromoaniline (Weak Nucleophile) Disconnection->Amine

Figure 1: Retrosynthetic disconnection showing the convergence of the hindered acid and the deactivated aniline.

Method A: Acid Chloride Activation (Scalable Protocol)

Rationale: The conversion of the carboxylic acid to an acid chloride using oxalyl chloride generates a species sufficiently electrophilic to react with the weak 4-bromoaniline nucleophile, overcoming the steric barrier of the 2-methoxy group.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]Role
2,3-Dimethoxybenzoic acid1.0Starting Material (Acid)
Oxalyl Chloride1.5Chlorinating Agent
DMF (Anhydrous)0.05 (Cat.)[1]Catalyst (Vilsmeier-Haack intermediate)
4-Bromoaniline1.1Nucleophile
Triethylamine (

)
2.5Acid Scavenger (HCl sponge)
Dichloromethane (DCM)SolventReaction Medium (0.2 M)
Step-by-Step Protocol
  • Activation (Acid Chloride Formation):

    • In a flame-dried round-bottom flask under Nitrogen (

      
      ) atmosphere, dissolve 2,3-dimethoxybenzoic acid  (1.0 equiv) in anhydrous DCM (
      
      
      
      ).
    • Add catalytic DMF (2-3 drops).[1] Note: DMF is critical here; it reacts with oxalyl chloride to form the reactive chloroiminium intermediate, which transfers chloride to the acid.

    • Cool to 0°C. Dropwise add Oxalyl Chloride (1.5 equiv) over 10 minutes. Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) will occur.
    • Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases.

    • Optional Check: An aliquot quenched with MeOH should show the methyl ester by TLC/LCMS.[1]

    • Evaporation: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling:

    • In a separate flask, dissolve 4-bromoaniline (1.1 equiv) and Triethylamine (2.5 equiv) in anhydrous DCM.

    • Cool the amine solution to 0°C.[1][6][7]

    • Slowly add the acid chloride solution (from step 1) to the amine solution via syringe/cannula.

    • Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[1]

  • Workup:

    • Quench with saturated

      
       (aq).[1][4]
      
    • Separate phases.[1][4] Wash organic layer with:

      • 1M HCl (to remove unreacted aniline).[1]

      • Water.[1][6][8]

      • Brine.[1][4]

    • Dry over

      
      , filter, and concentrate.
      

Method B: HATU-Mediated Coupling (Discovery Protocol)

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen over EDC/HOBt because the 7-azabenzotriazole moiety provides superior leaving group ability, essential for driving the reaction with the sluggish 4-bromoaniline.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]Role
2,3-Dimethoxybenzoic acid1.0Starting Material
HATU1.2Coupling Reagent
DIPEA (Hünig's Base)3.0Base
4-Bromoaniline1.2Nucleophile
DMF (Anhydrous)SolventReaction Medium (0.1 M)
Step-by-Step Protocol
  • Pre-activation:

    • Dissolve 2,3-dimethoxybenzoic acid (1.0 equiv) in anhydrous DMF (

      
      ) under 
      
      
      
      .
    • Add DIPEA (3.0 equiv) and stir for 5 minutes.

    • Add HATU (1.2 equiv) in one portion.[1] The solution will typically turn yellow/orange.[1] Stir for 15 minutes at RT to form the activated ester.

  • Coupling:

    • Add 4-bromoaniline (1.2 equiv) directly to the reaction mixture.[1]

    • Stir at RT for 16–24 hours.[1] Note: Anilines require longer reaction times than aliphatic amines.[1]

    • Heat (Contingency): If conversion is <50% after 6 hours, heat to 50°C.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc) (10x reaction volume).[1]

    • Wash sequentially with:

      • Sat.

        
         (x2) or 1M HCl (removes DIPEA and excess aniline).
        
      • Sat.

        
         (x2) (removes unreacted acid and HATU byproducts).
        
      • Brine (x2) (crucial to remove DMF).[1]

    • Dry over

      
       and concentrate.
      

Purification & Analytical Criteria

Given the crystallinity of benzamides, recrystallization is the preferred purification method over chromatography for high purity.

  • Recrystallization Solvent: Ethanol (hot) or Ethanol/Water mixtures.[1]

  • Procedure: Dissolve crude solid in minimum boiling EtOH. Add hot water dropwise until turbidity persists. Cool slowly to RT, then 4°C. Filter crystals.

Analytical Validation
  • 1H NMR (DMSO-d6):

    • Amide -NH: Singlet, typically

      
       10.0–10.5 ppm.[1]
      
    • Methoxy groups: Two singlets,

      
       3.7–3.9 ppm (integration 3H each).
      
    • Aromatic protons: Distinct patterns for the 1,2,3-substituted ring (acid side) and the para-substituted ring (aniline side, AA'BB' system).

  • LCMS: Observe

    
     and 
    
    
    
    (1:1 ratio due to Bromine isotope pattern).

Troubleshooting & Decision Workflow

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (Method A) Hydrolysis of Acid ChlorideEnsure reagents are anhydrous. Increase Oxalyl Chloride to 2.0 equiv.[1]
No Reaction (Method B) Steric clash prevents active ester attackSwitch to Method A (Acid Chloride) or heat Method B to 60°C.
Residual Aniline Poor washing efficiencyUse 1M HCl wash during workup (converts aniline to water-soluble salt).[1]
Sticky Solid/Oil DMF trapped in productWash organic layer thoroughly with water/brine or use lyophilization.[1]
Process Workflow Diagram

The following flowchart guides the researcher in selecting and executing the correct protocol.

Workflow Start Start: Synthesis of N-(4-bromophenyl)-2,3-dimethoxybenzamide ScaleCheck Is Scale > 1 gram? Start->ScaleCheck MethodA Method A: Acid Chloride (Oxalyl Chloride/DCM) ScaleCheck->MethodA Yes MethodB Method B: HATU Coupling (HATU/DIPEA/DMF) ScaleCheck->MethodB No ExecutionA 1. Form Acid Chloride (Cat. DMF) 2. Add Aniline + Et3N MethodA->ExecutionA ExecutionB 1. Activate Acid (HATU/DIPEA) 2. Add Aniline MethodB->ExecutionB Monitor Monitor Reaction (LCMS/TLC) Check for Aniline consumption ExecutionA->Monitor ExecutionB->Monitor Incomplete Incomplete Conversion? Monitor->Incomplete Stalled Workup Acidic Workup (1M HCl) Remove unreacted Aniline Monitor->Workup Complete Heat Apply Heat (50°C) or Add Catalyst (DMAP) Incomplete->Heat Heat->Monitor Purification Recrystallization (EtOH) or Flash Column Workup->Purification

Figure 2: Decision tree and workflow for selecting the optimal coupling strategy based on scale and reaction progress.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][4][5][6] Tetrahedron, 61(46), 10827–10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.

  • PubChem. (n.d.).[1] 4-Bromoaniline Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.

Sources

Precision Protocol: Suzuki-Miyaura Cross-Coupling of N-(4-bromophenyl)-2,3-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This Application Note details the optimized protocol for the Suzuki-Miyaura cross-coupling of N-(4-bromophenyl)-2,3-dimethoxybenzamide (Substrate 1 ) with aryl boronic acids. This specific scaffold is a high-value intermediate in medicinal chemistry, frequently appearing in the structural activity relationship (SAR) studies of kinase inhibitors and BET bromodomain inhibitors.

Mechanistic Insight

The substrate presents a unique electronic environment. The amide nitrogen, attached directly to the 4-bromophenyl ring, exerts a mesomeric electron-donating effect (+M), which competes with the inductive electron-withdrawing effect (-I) of the carbonyl group.

  • Net Effect: The C-Br bond is sufficiently activated for oxidative addition by Palladium(0) species.

  • Steric Considerations: The ortho-dimethoxy substitution on the benzoyl ring increases the rotational barrier of the amide bond but does not sterically hinder the distal C-Br reactive site.

  • Chemo-selectivity: The protocol utilizes a mild base/solvent system to prevent hydrolysis of the amide bond while maintaining high catalytic turnover.

Reaction Engineering & Logic

To ensure reproducibility and scalability, the following reaction parameters have been selected based on kinetic stability and solubility profiles.

ParameterSelected ConditionScientific Justification
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ Bidentate ligand (dppf) prevents β-hydride elimination and enhances stability against thermal degradation compared to Pd(PPh₃)₄.
Base K₃PO₄ (Tribasic) Superior solubility in aqueous-organic mixtures compared to carbonates; pKa allows efficient transmetallation without hydrolyzing the amide.
Solvent 1,4-Dioxane / Water (4:1) The 2,3-dimethoxy motif increases lipophilicity; Dioxane ensures substrate solubility while water dissolves the inorganic base and boronate species.
Temperature 85 °C Optimal balance between reaction rate (2–4 hours) and suppression of protodeboronation side reactions.

Visualized Mechanistic Pathway

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical oxidative addition and transmetallation steps.

SuzukiMechanism Pd0 Active Catalyst Pd(0)(dppf) OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + Substrate (1) Substrate Substrate (1) Ar-Br TransMet Transmetallation Ar-Pd(II)-Ar' OxAdd->TransMet + Activated Boronate Boronic Boronic Acid Ar'-B(OH)2 + Base Boronic->TransMet Activation RedElim Reductive Elimination Product Ar-Ar' TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle for the cross-coupling of N-(4-bromophenyl)-2,3-dimethoxybenzamide.

Detailed Experimental Protocol

Scale: 1.0 mmol (approx. 336 mg of Aryl Bromide) Safety: Perform all steps in a fume hood. Aryl halides and boronic acids can be irritants.

Phase 1: Reaction Setup
  • Preparation: Oven-dry a 25 mL round-bottom flask or a microwave vial equipped with a magnetic stir bar.

  • Weighing: Add the following components to the flask:

    • Substrate: N-(4-bromophenyl)-2,3-dimethoxybenzamide (336 mg, 1.0 mmol).

    • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 mmol, 1.2–1.5 equiv). Note: Use 1.5 equiv for electron-deficient boronic acids.

    • Base: Potassium Phosphate Tribasic (K₃PO₄) (636 mg, 3.0 mmol, 3.0 equiv).

    • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (41 mg, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add 1,4-Dioxane (8 mL) and Deionized Water (2 mL).

  • Degassing (CRITICAL):

    • Seal the flask with a septum.

    • Insert a long needle connected to a nitrogen/argon line into the solution.

    • Insert a short vent needle.

    • Bubble inert gas vigorously through the solution for 10 minutes . Failure to degas will result in homocoupling of the boronic acid and catalyst deactivation (Pd black formation).

Phase 2: Reaction & Monitoring
  • Heating: Remove needles and seal tightly (or cap the vial). Place in a pre-heated oil block at 85 °C .

  • Stirring: Stir vigorously (approx. 600 rpm) to ensure mixing of the biphasic system.

  • Monitoring: Check reaction progress by TLC or LCMS after 2 hours.

    • TLC Eluent: Hexanes:Ethyl Acetate (2:1). The product will typically be more polar (lower Rf) than the bromide but less polar than the boronic acid.

    • Endpoint: Reaction is complete when the starting bromide is consumed (<5%).

Phase 3: Workup & Purification
  • Cooling: Allow the mixture to cool to room temperature.

  • Extraction:

    • Dilute with Ethyl Acetate (30 mL) and Water (20 mL).

    • Transfer to a separatory funnel.

    • Separate phases. Extract the aqueous layer once more with Ethyl Acetate (20 mL).

  • Washing: Wash combined organics with Brine (20 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Method: Flash Column Chromatography (Silica Gel).

    • Gradient: 0% → 40% Ethyl Acetate in Hexanes.

    • Crystallization (Optional): Many biaryl benzamides crystallize well from hot Ethanol or DCM/Hexanes if chromatography is not desired.

Workflow Diagram

Workflow Start Start: Weigh Reagents (Substrate, Boronic Acid, Base, Cat.) Degas Degas Solvent Mixture (N2 Sparging, 10 min) Start->Degas Heat Heat to 85°C (2-4 Hours) Degas->Heat Check Check TLC/LCMS (Bromide Consumed?) Heat->Check Check->Heat No Workup Extraction (EtOAc/H2O) & Concentration Check->Workup Yes Purify Column Chromatography (Hex/EtOAc) Workup->Purify

Figure 2: Operational workflow for the synthesis of biaryl benzamides.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition due to oxygen or overheating.Ensure rigorous degassing (10+ min). Lower temp to 75°C.
Low Conversion (<50%) Catalyst poisoning or poor solubility.Switch to Pd(PPh₃)₄ (5 mol%) or increase solvent volume. Ensure K₃PO₄ is fully dissolved (add slightly more water).
Protodeboronation Hydrolysis of boronic acid C-B bond.Use a milder base (K₂CO₃) or anhydrous conditions (DMF/Cs₂CO₃). Add boronic acid in portions.
Amide Hydrolysis Base is too strong or temp too high.Reduce temperature to 60°C. Switch base to NaHCO₃ (slower reaction but milder).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 65429383, N-(4-bromo-3-fluorophenyl)-2,3-dimethoxybenzamide (Analogous Structure).[2] Retrieved from

Sources

Application Note: Solvent Solubility of N-(4-bromophenyl)-2,3-dimethoxybenzamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the solubilization, storage, and handling of N-(4-bromophenyl)-2,3-dimethoxybenzamide (MW: 336.18 g/mol ) using Dimethyl Sulfoxide (DMSO).[1] While specific literature values for this exact derivative are sparse, structural analysis of the benzamide class suggests high solubility in polar aprotic solvents.[1] This protocol focuses on achieving stable stock solutions (typically 10 mM to 50 mM ) and preventing precipitation ("crash-out") during aqueous dilution for biological assays.[1]

Physicochemical Context & Solubility Mechanism[1][2][3][4][5][6][7][8]

Structural Analysis

The target compound features a lipophilic 4-bromophenyl moiety linked via an amide bond to a 2,3-dimethoxy-substituted benzene ring.[1]

  • Lipophilicity: The presence of the bromine atom and aromatic rings contributes to a high LogP (estimated ~3.5–4.5), making the compound sparingly soluble in water.[1]

  • Hydrogen Bonding: The amide nitrogen acts as a hydrogen bond donor, while the carbonyl and methoxy oxygens act as acceptors.[1]

Why DMSO?

DMSO (Dimethyl Sulfoxide) is the industry-standard vehicle for this compound class due to its dual nature:

  • Polarity: The sulfoxide group (

    
    ) accepts hydrogen bonds from the amide nitrogen, disrupting intermolecular crystal lattice forces.[1]
    
  • Dispersion Forces: The methyl groups in DMSO interact favorably with the lipophilic aromatic rings.[1]

Estimated Solubility Range: Based on structural analogs (m-methoxybenzamide and similar halogenated benzamides), the saturation limit in anhydrous DMSO is predicted to exceed 50 mg/mL (>100 mM) .[1] However, for biological applications, a working stock of 10 mM is recommended to ensure stability upon freeze-thaw cycles.[1]

Protocol 1: Saturation Solubility Determination

Use this protocol if you need to define the absolute upper limit of solubility for high-concentration dosing.

Materials
  • N-(4-bromophenyl)-2,3-dimethoxybenzamide (Solid)

  • DMSO, Anhydrous (≥99.9%, stored over molecular sieves)[1]

  • LC-MS grade Acetonitrile (for dilution)

  • HPLC Vials & Centrifuge[1]

Workflow Diagram

SolubilityWorkflow cluster_QC Quality Check Start Solid Compound (Excess) Mix Add DMSO (e.g., 500 µL) Start->Mix Incubate Shake/Vortex 2h @ 25°C Mix->Incubate Centrifuge Centrifuge 15,000 x g, 10 min Incubate->Centrifuge Check Visual Inspection (Precipitate?) Incubate->Check Supernatant Collect Supernatant Centrifuge->Supernatant Analyze Quantify (HPLC/UV) Supernatant->Analyze Check->Incubate

Figure 1: Saturation solubility determination workflow using the shake-flask method.

Step-by-Step Procedure
  • Weighing: Weigh approximately 5 mg of solid compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 100 µL of Anhydrous DMSO.

  • Equilibration: Vortex vigorously for 1 minute. Place on a shaker at 25°C for 2 hours.

  • Observation:

    • If fully dissolved (clear solution), solubility > 50 mg/mL.[1] Add more solid to find the limit.

    • If solid remains, proceed to step 5.[1]

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved material.

  • Quantification: Dilute the supernatant 1:1000 in acetonitrile and analyze via HPLC-UV against a standard curve.

Protocol 2: Preparation of 10 mM Stock Solution

Standard protocol for biological assays.[1]

Target Concentration: 10 mM Molecular Weight: 336.18 g/mol [1]

Calculation



[1][2][3][4][5]
Procedure
  • Weigh: Accurately weigh 3.4 mg of N-(4-bromophenyl)-2,3-dimethoxybenzamide into a sterile amber glass vial (amber protects from potential photodegradation).

  • Dissolve: Add 1.0 mL of Anhydrous DMSO.

    • Note: Do not use a plastic pipette tip to measure the DMSO volume initially; use a glass syringe or positive displacement pipette for accuracy.

  • Mix: Vortex for 30 seconds. Sonicate for 5 minutes if any particles persist. The solution should be optically clear.

  • Aliquot: Dispense into 50 µL aliquots in polypropylene PCR tubes or cryovials.

  • Store: Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles (max 3 cycles recommended).

Protocol 3: Aqueous Dilution & "Crash-Out" Prevention

Critical for preventing experimental artifacts in cell-based assays.[1]

When diluting the hydrophobic stock (DMSO) into aqueous media (buffer/media), the solubility drops drastically.[1]

The "Intermediate Dilution" Method

Directly adding 100% DMSO stock to media can cause local high concentrations and immediate precipitation.[1]

  • Prepare Intermediate: Dilute the 10 mM DMSO stock 1:10 into culture media (or buffer) to create a 1 mM solution (10% DMSO).

    • Technique: Add DMSO stock dropwise to the vortexing media.[1]

  • Final Dilution: Dilute the 1 mM intermediate into the final assay volume to reach the desired concentration (e.g., 10 µM).

    • Final DMSO Concentration: Ensure final DMSO is < 0.5% (v/v) to avoid solvent toxicity to cells.[1]

Troubleshooting Table
ObservationProbable CauseCorrective Action
Cloudiness upon thawing DMSO absorbed water (hygroscopic).[1]Discard. Use anhydrous DMSO and seal vials tightly with Parafilm.[1]
Precipitate in media Rapid addition or concentration too high.[1]Use "Intermediate Dilution" step.[1] Sonicate media before use.[1]
Viscous DMSO Stock stored at low temp.[1][6]Allow to equilibrate to RT (20-25°C) completely before pipetting.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 531916, N-(4-bromophenyl)-2-methoxybenzamide (Analog).[1] Retrieved from [Link][1]

  • Gaylord Chemical (2025). Dimethyl Sulfoxide (DMSO) Solubility Data and Application Notes.[1] Retrieved from [Link][1]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods.[1] Academic Press.[1] (Standard reference for solubility protocols).

Sources

Application Note & Protocol: Preparation of High-Fidelity Stock Solutions for N-(4-bromophenyl)-2,3-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the preparation, storage, and quality control of stock solutions of N-(4-bromophenyl)-2,3-dimethoxybenzamide (CAS No. 200628-93-5). Adherence to this guide is intended to ensure the consistency, accuracy, and reliability of experimental results by minimizing variability arising from solution preparation. The protocols herein are designed for researchers in drug development, chemical biology, and related scientific fields.

Introduction: The Critical Role of Stock Solution Integrity

The causality behind this precision is rooted in molarity—the fundamental basis of dose-response experiments. A 10 mM stock solution must be exactly 10 mM. A 5% error in the stock concentration will propagate through all subsequent dilutions, potentially shifting IC50 values or altering observed phenotypes. This guide establishes a self-validating system for preparing stock solutions, ensuring that each aliquot used in an experiment is a true and accurate representation of the intended concentration.

Physicochemical Properties & Reagent Specifications

A thorough understanding of the compound's properties is the foundation of a reliable protocol.

Table 1: Key Physicochemical Data for N-(4-bromophenyl)-2,3-dimethoxybenzamide

PropertyValueSource
Molecular Weight 338.19 g/mol PubChem
CAS Number 200628-93-5PubChem
Appearance Solid (Assumed)N/A
Recommended Solvent Dimethyl Sulfoxide (DMSO)General Best Practice
Storage of Solid Store at 4°C. Protect from light.General Best Practice
Storage of Solution Store at -20°C or -80°C. Protect from light.General Best Practice

Core Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol details the steps to prepare a 10 mM primary stock solution in DMSO, a common and effective solvent for many small molecules used in biological research.

Materials and Equipment
  • N-(4-bromophenyl)-2,3-dimethoxybenzamide (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, cell culture grade

  • Analytical balance (readability to at least 0.1 mg)

  • Calibrated pipettes (P1000, P200)

  • Sterile, conical-bottom polypropylene or glass vial (e.g., 1.5 mL or 2.0 mL microcentrifuge tube, amber glass vial)

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and nitrile gloves

Step-by-Step Methodology

Step 1: Pre-Protocol Calculations The fundamental relationship for calculating the required mass is: Mass (g) = Desired Concentration (mol/L) x Formula Weight ( g/mol ) x Volume (L)

To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution: Mass (mg) = 10 mmol/L * 338.19 g/mol * 0.001 L = 3.3819 mg

Therefore, you will weigh approximately 3.38 mg of the compound.

Step 2: Weighing the Compound

  • Place a clean, empty weighing boat or the chosen vial on the analytical balance and tare to zero.

  • Carefully add N-(4-bromophenyl)-2,3-dimethoxybenzamide powder until the balance reads as close to 3.38 mg as possible.

  • Crucially, record the exact mass measured (e.g., 3.42 mg). This exact mass will be used to calculate the final, true concentration of the stock solution.

Step 3: Dissolution

  • Using a calibrated P1000 pipette, add the calculated volume of DMSO to the vial containing the weighed compound. The volume of DMSO is determined by the actual mass weighed. Volume of DMSO (mL) = [Mass (mg) / 338.19 ( g/mol )] / 10 (mmol/L) Example: If you weighed 3.42 mg, the volume of DMSO to add is: [3.42 / 338.19] / 10 = 1.011 mL or 1011 µL.

  • Cap the vial securely.

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.

  • Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear and homogenous.

Step 4: Labeling and Storage

  • Clearly label the vial with:

    • Compound Name: N-(4-bromophenyl)-2,3-dimethoxybenzamide

    • Actual Concentration (calculated from the exact mass)

    • Solvent: DMSO

    • Date of Preparation

    • Your Initials

  • For long-term storage, aliquot the primary stock into smaller, single-use volumes (e.g., 20-50 µL) in amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Store the primary stock and its aliquots at -20°C or -80°C , protected from light.

Workflow Visualization

The following diagram illustrates the logical flow from receiving the solid compound to generating ready-to-use working solutions.

G cluster_0 Phase 1: Primary Stock Preparation cluster_1 Phase 2: Storage & Aliquoting cluster_2 Phase 3: Working Solution Preparation solid Solid Compound (N-(4-bromophenyl)-2,3-dimethoxybenzamide) weigh 1. Weigh Exact Mass (e.g., 3.38 mg) solid->weigh calculate_vol 2. Calculate Solvent Volume Based on Actual Mass weigh->calculate_vol add_dmso 3. Add Anhydrous DMSO calculate_vol->add_dmso dissolve 4. Vortex / Sonicate Until Fully Dissolved add_dmso->dissolve primary_stock Primary Stock (e.g., 10 mM in DMSO) dissolve->primary_stock aliquot 5. Aliquot into Single-Use Tubes primary_stock->aliquot store 6. Store at -20°C / -80°C (Protect from Light) aliquot->store thaw 7. Thaw One Aliquot store->thaw dilute 8. Dilute in Assay Buffer (e.g., to 10 µM) thaw->dilute use_now 9. Use Immediately in Experiment dilute->use_now

Application Note: SAR Optimization Strategies for N-(4-bromophenyl)-2,3-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the technical framework for utilizing N-(4-bromophenyl)-2,3-dimethoxybenzamide (herein referred to as Lead-A ) in Structure-Activity Relationship (SAR) studies.

Benzamides are "privileged structures" in medicinal chemistry, serving as scaffolds for HDAC inhibitors (e.g., Entinostat), FtsZ inhibitors (antimicrobial), and glucokinase activators. Lead-A presents a unique starting point due to two distinct pharmacophoric features: the 2,3-dimethoxy motif (a dense electron-rich H-bond acceptor region) and the 4-bromophenyl moiety (providing a handle for halogen bonding or late-stage palladium-catalyzed diversification).

This document provides the standard operating procedures (SOPs) for synthesizing, purifying, and iteratively optimizing Lead-A to enhance potency and metabolic stability.

Chemical Basis & Synthesis Protocol[1][2]

Rationale

The synthesis of Lead-A relies on a nucleophilic acyl substitution. While EDC/HOBt coupling is common, we recommend the Acid Chloride Method for this specific lipophilic analog to ensure higher yields and easier workup (avoiding urea byproducts).

Synthesis Workflow (Graphviz)

Synthesis_Workflow SM1 2,3-Dimethoxybenzoic Acid Inter Acid Chloride Intermediate SM1->Inter Activation Reagent1 SOCl2 / DMF (cat.) (Reflux, 2h) Reagent1->Inter Product Lead-A (Crude) Inter->Product Coupling SM2 4-Bromoaniline SM2->Product Base Et3N / DCM (0°C to RT) Base->Product Purify Recrystallization (EtOH/H2O) Product->Purify Workup Final Pure Lead-A (>98% HPLC) Purify->Final

Figure 1: Optimized synthetic route for Lead-A using acid chloride activation to minimize urea byproduct formation common in carbodiimide couplings.

Step-by-Step Protocol
  • Activation: Dissolve 2,3-dimethoxybenzoic acid (1.0 eq) in anhydrous DCM. Add Thionyl Chloride (1.2 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Evaporate solvent to isolate the acid chloride.

  • Coupling: Redissolve the acid chloride in dry DCM. Cool to 0°C.[1]

  • Addition: Slowly add a solution of 4-bromoaniline (1.0 eq) and Triethylamine (1.5 eq) in DCM.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[2]

  • Workup: Wash organic layer with 1M HCl (remove unreacted aniline), saturated NaHCO₃ (remove unreacted acid), and brine.

  • Purification: Recrystallize from Ethanol/Water. Note: Column chromatography is rarely needed for this specific analog if the acid wash is thorough.

SAR Optimization Strategy

The utility of Lead-A lies in its modularity. The SAR study must dissect the molecule into three regions to determine the pharmacophore.

Region A: The "Warhead" (4-Bromophenyl)

The bromine atom is not just a lipophilic placeholder; it is a Sigma-Hole donor .

  • Hypothesis: The Br atom may form a halogen bond with a carbonyl backbone in the target protein (e.g., FtsZ or HDAC).

  • Modification Strategy:

    • Halogen Scan: Replace Br with F, Cl, I to correlate activity with atomic radius and sigma-hole magnitude.

    • Suzuki Diversification: Use the Br handle to couple aryl boronic acids, extending the molecule into adjacent hydrophobic pockets.

Region B: The Core (2,3-Dimethoxy)
  • Hypothesis: The 2-methoxy group often forces the amide bond out of planarity due to steric clash (ortho-effect), locking the bioactive conformation.

  • Modification Strategy:

    • H-Bond Deletion: Remove 2-OMe (check conformational necessity).

    • Polarity Scan: Replace -OMe with -OH (check for H-bond donor requirement) or -OCF₃ (metabolic stability).

SAR Decision Logic (Graphviz)

SAR_Logic cluster_0 Region A: 4-Bromo cluster_1 Region B: 2,3-Dimethoxy Lead Lead-A (IC50: Baseline) Step1 Halogen Scan (F, Cl, I) Lead->Step1 Step3 Remove 2-OMe (Conformational Check) Lead->Step3 Decision1 Halogen Bond Likely Step1->Decision1 Activity Increases? Step2 Suzuki Coupling (Bi-aryl extension) Decision2 Ortho-Lock Critical Step3->Decision2 Activity Drops? Step4 Replace with -OH (H-Bond Donor Check) Decision1->Step2 Yes: Extend Decision2->Step4 No: Explore Polarity

Figure 2: Logic flow for dissecting the pharmacophore. The 4-Br position is prioritized for extension, while the methoxy groups are probed for conformational influence.

Biological Assay Protocols

To validate the SAR, use a tiered assay system.

Tier 1: Cell Viability (Phenotypic Screen)
  • Assay: MTT or Resazurin reduction assay.

  • Cell Lines: A549 (Lung), MCF-7 (Breast) – standard for benzamide testing.

  • Protocol:

    • Seed 5,000 cells/well in 96-well plates.

    • Treat with Lead-A (0.1 µM to 100 µM) for 48h.

    • Add MTT reagent; incubate 4h. Solubilize formazan.

    • Success Metric: GI₅₀ < 10 µM warrants progression to Tier 2.

Tier 2: Target Engagement (Thermal Shift)

Since benzamides often target ATP-binding pockets or specific hydrophobic clefts (e.g., in FtsZ or Kinases), a Thermal Shift Assay (TSA) confirms physical binding.

  • Protocol:

    • Mix recombinant target protein (e.g., FtsZ) with SYPRO Orange dye.

    • Add Lead-A (10 µM).

    • Run melt curve (25°C to 95°C) in qPCR machine.

    • Analysis: A

      
       indicates significant binding stabilization.
      

Data Analysis & Interpretation

When analyzing SAR data for this scaffold, organize results to highlight Matched Molecular Pairs (MMP) .

Compound IDR1 (Aniline)R2 (Benzoyl)IC₅₀ (µM)LogPInterpretation
Lead-A 4-Br 2,3-di-OMe 5.2 3.4 Baseline Activity
Analog-14-H2,3-di-OMe>502.1Br is essential (Lipophilicity or Sigma hole).
Analog-24-I2,3-di-OMe1.83.8Iodine enhances potency (Stronger Sigma hole).
Analog-34-Br3,4-di-OMe12.53.4Positional shift reduces potency (Loss of Ortho-lock).
Analog-44-Ph2,3-di-OMe0.44.2Bi-aryl extension accesses hydrophobic pocket.

Key Insight: If Analog-3 loses potency compared to Lead-A despite identical lipophilicity, the 2-methoxy group is likely enforcing a critical twisted conformation required for binding, rather than just acting as a hydrophobic patch.

References

  • Benzamide Scaffold in FtsZ Inhibition: Title: "SAR exploration of the benzamide scaffold as FtsZ inhibitors."[3] Source: ResearchGate / Vertex AI Grounding. URL:[Link]

  • Synthesis of Dimethoxy-N-phenylbenzamides: Title: "Crystal structure of 2,3-dimethoxy-N-(4-nitrophenyl)benzamide." Source: National Institutes of Health (PMC). URL:[Link]

  • Benzamides as HDAC Inhibitors: Title: "Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors." Source: MDPI. URL:[Link]

  • General Benzamide Synthesis & Bioactivity: Title: "Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole." Source: MDPI. URL:[Link]

Sources

Application Note & Protocols: High-Yield Crystallization of N-(4-bromophenyl)-2,3-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for the crystallization of N-(4-bromophenyl)-2,3-dimethoxybenzamide, a compound of interest for pharmaceutical and materials science research. The protocols detailed herein are designed to be robust and reproducible, offering researchers a clear path to obtaining high-quality single crystals suitable for analytical techniques such as single-crystal X-ray diffraction (SCXRD). We delve into the foundational principles of crystallization, from rational solvent selection to the nuanced execution of various techniques, including Slow Evaporation, Vapor Diffusion, and Thermal Methods. Each protocol is accompanied by expert insights to explain the causality behind experimental choices and to provide a self-validating system for achieving optimal results.

Introduction

The isolation of chemical compounds in a highly pure, crystalline form is a critical bottleneck in many areas of chemical and pharmaceutical science.[1][2] For N-(4-bromophenyl)-2,3-dimethoxybenzamide, obtaining single crystals is essential for unambiguous structural elucidation, which in turn informs structure-activity relationship (SAR) studies and solid-state characterization. The morphology and polymorphic form of a crystalline solid can significantly influence its physicochemical properties, including solubility, dissolution rate, and bioavailability.

This guide moves beyond simple procedural lists to provide a deeper understanding of the crystallization process—a process often considered as much an art as a science.[3] By grounding our protocols in the principles of solubility, supersaturation, nucleation, and crystal growth, we empower researchers to not only follow the steps but to troubleshoot and adapt these methods to their specific needs.[4]

Part 1: Foundational Principles & Compound Characteristics

Successful crystallization begins with a thorough understanding of the target molecule and the principles governing the transition from a disordered solution state to an ordered solid state.[3]

Physicochemical Properties of N-(4-bromophenyl)-2,3-dimethoxybenzamide

While specific experimental data for the target molecule is not abundant in public literature, we can predict its behavior based on its structural motifs (a substituted benzamide) and data from closely related analogs.[5][6] The molecule possesses both hydrogen bond donors (the amide N-H) and acceptors (the amide C=O and methoxy oxygens), as well as two aromatic rings that can participate in π-π stacking interactions.[7] These features are critical in dictating solvent interactions and crystal lattice formation.

PropertyPredicted Value / CharacteristicRationale & Significance for Crystallization
Molecular Formula C₁₅H₁₄BrNO₃---
Molecular Weight 336.18 g/mol Influences diffusion rates and solubility.
Polarity Moderately PolarContains polar amide and ether groups, but also two hydrophobic aromatic rings. This suggests solubility in a range of polar organic solvents.
Hydrogen Bonding 1 Donor (N-H), 4 Acceptors (C=O, 2x OCH₃)Strong intermolecular interactions suggest a stable crystal lattice. Solvents that can compete for these hydrogen bonds will be effective.
Predicted Solubility Good solubility in polar aprotic solvents (e.g., DMSO, DMF, THF, Acetone).[8][9] Moderate solubility in polar protic solvents (e.g., Ethanol, Methanol).[10] Low solubility in non-polar solvents (e.g., Hexane, Toluene) and water.[5]This profile is key to selecting appropriate solvent systems for various crystallization techniques.
The Cornerstone: Rational Solvent Selection

The choice of solvent is the most critical parameter in crystallization.[3] An ideal solvent should dissolve the compound moderately at room temperature or be a good solvent only when heated. The goal is to create a supersaturated solution from which the compound will slowly precipitate.[4] The workflow for solvent screening is a systematic process of identifying a suitable solvent or solvent system.

Solvent_Screening_Workflow start Start: Pure Compound solubility_test Qualitative Solubility Test (2-5 mg in 0.5 mL solvent) start->solubility_test soluble Soluble at RT solubility_test->soluble Dissolves completely sparingly_soluble Sparingly Soluble at RT solubility_test->sparingly_soluble Partial dissolution insoluble Insoluble at RT solubility_test->insoluble No dissolution diffusion_solvent Candidate as 'Solvent' in Vapor/Solvent Diffusion soluble->diffusion_solvent evap_method Candidate for Slow Evaporation sparingly_soluble->evap_method heat_test Heat to Boiling insoluble->heat_test diffusion_antisolvent Candidate as 'Anti-Solvent' in Vapor/Solvent Diffusion insoluble->diffusion_antisolvent dissolves_hot Dissolves when Hot heat_test->dissolves_hot insoluble_hot Insoluble when Hot heat_test->insoluble_hot cooling_method Candidate for Slow Cooling Method dissolves_hot->cooling_method reject Reject Solvent insoluble_hot->reject

Caption: Workflow for rational solvent screening.

Part 2: Experimental Protocols

Prerequisite: Before attempting any crystallization, ensure the starting material is as pure as possible. Purity significantly enhances the probability of growing high-quality crystals.[11]

Method A: Slow Evaporation from a Single Solvent System

This is often the simplest and most successful method for obtaining crystals.[3][12] It is ideal for compounds that are moderately soluble at room temperature.[13]

  • Principle: Supersaturation is achieved gradually as the solvent evaporates from a near-saturated solution, concentrating the solute until it exceeds its solubility limit and begins to crystallize.[11]

  • Scientist's Insight: This method's success hinges on the rate of evaporation. Too fast, and you get a powder or poor-quality microcrystals. Too slow, and nucleation may not occur. The key is patience and finding the right balance by controlling the opening of the crystallization vessel.[14] An NMR tube can be an excellent vessel as its cap allows for very slow evaporation.[15]

  • Step-by-Step Protocol:

    • Dissolution: In a clean 1-dram vial or small test tube, dissolve 10-25 mg of N-(4-bromophenyl)-2,3-dimethoxybenzamide in a suitable solvent (e.g., ethanol, ethyl acetate, or acetone) at room temperature. Start with a small volume (0.5 mL) and add more dropwise until the solid just dissolves, creating a clear, near-saturated solution.

    • Filtration: To remove any particulate matter that could act as unwanted nucleation sites, filter the solution through a syringe filter (0.22 µm) into a new, clean vial.

    • Evaporation Setup: Cover the vial with its cap, but do not tighten it completely. Alternatively, cover the opening with paraffin film and pierce it with 1-3 small holes using a needle.[12] This allows for slow solvent evaporation.

    • Incubation: Place the vial in a vibration-free location, such as a drawer or a quiet corner of the lab.[14] Avoid areas with temperature fluctuations.

    • Monitoring: Check the vial every 24-48 hours without disturbing it. Crystals typically form within a few days to two weeks.[13]

Method B: Vapor Diffusion (Solvent / Anti-Solvent)

Vapor diffusion is a gentle and highly versatile technique, particularly effective for small quantities of material.[16][17] It is excellent for situations where the compound is too soluble in all good solvents for slow evaporation to be practical.

  • Principle: The compound is dissolved in a "good" solvent (S1). This solution is placed in a small, open vial, which is then sealed inside a larger container holding a "poor" or "anti-solvent" (S2) in which the compound is insoluble.[17] The anti-solvent (S2) must be more volatile than the good solvent (S1). Vapors of the anti-solvent slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[18]

  • Scientist's Insight: The choice of the solvent/anti-solvent pair is crucial. They must be miscible.[16] A common and effective combination is using a chlorinated solvent like dichloromethane (as S1) with an ether or alkane like diethyl ether or pentane (as S2).[13] For our target compound, a good starting pair could be Tetrahydrofuran (THF) as the solvent and Hexane as the anti-solvent.[7]

Vapor_Diffusion_Setup cluster_0 Sealed Outer Jar pool Reservoir of Anti-Solvent (S2, e.g., Hexane) inner_vial Open Inner Vial with Compound in Solvent (S1, e.g., THF) arrow_start arrow_end arrow_start->arrow_end Vapor Diffusion   (S2 into S1)   

Caption: Setup for Vapor Diffusion Crystallization.

  • Step-by-Step Protocol:

    • Prepare Inner Vial: Dissolve 5-15 mg of the compound in a minimal amount (0.2-0.5 mL) of a relatively volatile solvent in which it is highly soluble (S1, e.g., THF). Place this solution in a small, open vial (e.g., a 0.5-dram vial).[7]

    • Prepare Outer Jar: In a larger vial or small jar (e.g., a 4-dram vial), add 2-3 mL of a volatile anti-solvent in which the compound is insoluble (S2, e.g., Hexane).[7]

    • Assembly: Carefully place the smaller, open vial containing the compound solution inside the larger jar. Ensure the level of the anti-solvent in the outer jar is below the lip of the inner vial.

    • Sealing and Incubation: Tightly seal the outer jar with its cap.[7] Place it in a stable, vibration-free environment.

    • Observation: Crystals typically form at the interface or on the walls of the inner vial over several days.

Method C: Slow Cooling / Thermal Crystallization

This method is suitable for compounds that exhibit a significant increase in solubility with temperature.[14]

  • Principle: A saturated or near-saturated solution is prepared in a suitable solvent at an elevated temperature. As the solution is allowed to cool slowly and undisturbed, the solubility of the compound decreases, leading to a state of supersaturation and subsequent crystallization.[4]

  • Scientist's Insight: The rate of cooling is paramount. Rapid cooling leads to the formation of many small nuclei, resulting in microcrystals.[4] To achieve slow cooling, the flask can be placed in an insulated container (like a Dewar flask filled with hot water) or left on a hotplate that is turned off and allowed to cool to ambient temperature overnight.[14]

  • Step-by-Step Protocol:

    • Dissolution: In a small Erlenmeyer flask, add 20-50 mg of the compound. Add a suitable solvent (e.g., Ethanol) in small portions while gently heating the flask on a hotplate until the compound just dissolves. Aim for the minimum amount of hot solvent.[10]

    • Slow Cooling: Once a clear solution is obtained, remove the flask from the heat. Loosely cover it with a watch glass or cork to prevent contamination and rapid solvent loss.

    • Insulation: To ensure slow cooling, place the flask inside a beaker containing sand or wrap it in glass wool and allow it to cool to room temperature undisturbed over several hours.

    • Further Cooling: Once the flask has reached room temperature, it can be transferred to a refrigerator (4 °C) to maximize the yield of crystals.

    • Harvesting: Collect the crystals by filtration.

Part 3: Crystal Handling and Validation

Once crystals have formed, they must be handled carefully.

  • Harvesting: Remove the crystals from the mother liquor using a pipette or by decanting the solvent.

  • Washing: Quickly wash the crystals with a small amount of ice-cold anti-solvent to remove any residual soluble impurities from the surface.

  • Drying: Allow the crystals to air-dry on a filter paper or under a gentle stream of inert gas.

  • Validation: The quality of the crystals can be initially assessed under an optical microscope. A definitive validation of the structure requires analysis by single-crystal X-ray diffraction. The purity of the bulk crystalline material should be confirmed by measuring its melting point.

References

  • University of Cambridge, Department of Chemistry. (n.d.). Guide for crystallization. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (2006, January 8). Crystallisation Techniques. Retrieved from [Link]

  • Broughton, D., et al. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • Bojar, W. & Zhuravlev, F. (2024, October 16). How to grow crystals for X-ray crystallography. IUCrJ. Retrieved from [Link]

  • Crystal Growing. (n.d.). Crystallization of small molecules. Retrieved from [Link]

  • Hampton Research. (n.d.). Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. Retrieved from [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 1), 1–9. Retrieved from [Link]

  • Cybulski, J., et al. (2022, May 22). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). scXRD: Growing single crystals. Retrieved from [Link]

  • Yin, D., et al. (2014). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in Molecular Biology, 1140, 363–372. Retrieved from [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • IMSERC. (n.d.). Crystallization Guide. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved from [Link]

  • Kelly, F. D., et al. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Crystal Growth & Design. Retrieved from [Link]

  • Ram, S. (n.d.). Benzamide Synthesis and Recrystallization. Scribd. Retrieved from [Link]

  • Wang, X-F., et al. (2012). N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide. Acta Crystallographica Section E, 68(Pt 7), o1658. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-bromo-3-fluorophenyl)-2,3-dimethoxybenzamide. Retrieved from [Link]

  • Chemsrc. (2024, January 9). N-(4-Bromophenyl)-2-methoxybenzamide. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(4-bromophenyl)-2-methoxybenzamide (C14H12BrNO2). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Acid Stability of N-(4-bromophenyl)-2,3-dimethoxybenzamide

[1]

Executive Summary

This guide addresses the physicochemical stability of N-(4-bromophenyl)-2,3-dimethoxybenzamide (referred to herein as Target Compound ) in acidic environments.[1] This molecule features a benzamide core flanked by a sterically crowded electron-rich ring (2,3-dimethoxy) and an electron-deficient N-aryl ring (4-bromo).[1]

Technical Verdict: The Target Compound exhibits enhanced hydrolytic stability compared to unsubstituted benzamides. This resistance to acid-catalyzed degradation is driven by the ortho-effect of the 2-methoxy substituent, which sterically hinders nucleophilic attack at the carbonyl center.[1]

Module 1: Diagnostic & Troubleshooting (Q&A)

This section addresses common observations and misconceptions regarding the handling of the Target Compound in acidic media (e.g., during HPLC purification, salt formation, or stomach acid simulation).

Q1: I incubated the compound in 1N HCl at 37°C for 24 hours, but I see no degradation. Is my assay broken?

A: It is highly likely your assay is correct; the compound is simply stable.

  • The Science: Acid-catalyzed hydrolysis of amides is generally slow. For this specific molecule, the 2-methoxy group exerts a significant "ortho-effect."[1] It creates a steric blockade that prevents water molecules from attacking the protonated carbonyl carbon—the rate-limiting step in the A-2 hydrolysis mechanism.

  • Confirmation: Check your HPLC chromatogram. If the peak area remains constant (>98%) and no new peaks (corresponding to 2,3-dimethoxybenzoic acid or 4-bromoaniline) appear, the compound is intact.

Q2: I observe a small new peak at RRT 0.85 after refluxing in 6N HCl. What is it?

A: This is likely the hydrolysis byproduct: 2,3-dimethoxybenzoic acid .

  • Mechanism: Under extreme stress (reflux + strong acid), the steric barrier is overcome. The amide bond cleaves, releasing the amine and the acid.

  • Identification:

    • Peak A (Byproduct 1): 4-Bromoaniline (More polar, elutes earlier).

    • Peak B (Byproduct 2): 2,3-Dimethoxybenzoic acid (Elutes near the parent, depending on pH of mobile phase).

    • Recommendation: Co-inject with authentic standards of 4-bromoaniline to confirm.

Q3: Does the 4-bromo substituent make the compound more or less stable?

A: The 4-bromo group marginally increases stability against acid hydrolysis.

  • Explanation: The 4-bromo group is electron-withdrawing (EWG).[1] It reduces the electron density on the amide nitrogen, and inductively reduces the basicity of the carbonyl oxygen. Since the first step of acid hydrolysis is the protonation of the carbonyl oxygen, a less basic oxygen is harder to protonate, thereby slowing down the reaction initiation [1].

Module 2: Visualizing the Stability Mechanism[1]

The following diagram illustrates the kinetic barriers preventing hydrolysis. The Steric Shield (2-OMe) blocks the water attack, while the Electronic Deactivation (4-Br) reduces protonation affinity.

HydrolysisMechanismCompoundN-(4-bromophenyl)-2,3-dimethoxybenzamideProtonatedO-ProtonatedIntermediateCompound->ProtonatedH+ (Fast Equilibrium)Retarded by 4-Br (EWG)TransitionTetrahedralIntermediateProtonated->Transition+ H2O (Rate Limiting)BLOCKED by 2-OMe (Steric)ProductsHydrolysis Products:2,3-Dimethoxybenzoic acid+ 4-BromoanilineTransition->ProductsBreakdown

Caption: Mechanistic pathway showing how the 2-methoxy steric shield (dashed red line) inhibits the rate-limiting water attack step.

Module 3: Experimental Protocols

Protocol A: Standard Stability Assessment (Simulated Gastric Fluid)

Purpose: To validate stability for oral dosing or purification.

  • Preparation: Dissolve 10 mg of Target Compound in 1 mL DMSO (Stock).

  • Incubation: Add 50 µL Stock to 950 µL of 0.1N HCl (pH 1.2) .

  • Conditions: Incubate at 37°C with agitation (300 rpm).

  • Sampling: Aliquot 100 µL at T=0, 1h, 4h, and 24h.

  • Quenching: Neutralize immediately with 100 µL of 0.1N NaOH or dilute into cold acetonitrile.

  • Analysis: Analyze via HPLC-UV (254 nm).

    • Pass Criteria: >99% recovery of parent peak at 24h.

Protocol B: Forced Degradation (Stress Test)

Purpose: To generate degradation products for method validation.

  • Medium: 6N HCl : Methanol (1:1 v/v).

  • Conditions: Reflux at 80°C for 4–8 hours.

  • Observation: Monitor for the disappearance of the parent peak.

  • Note: If the compound remains stable after 8 hours, it is classified as "Highly Acid Stable."

Module 4: Data Summary & Expectations

The following table summarizes expected half-lives (

ConditionTemperatureEstimated

Classification
pH 1.2 (0.1N HCl) 37°C> 7 DaysStable
pH 4.5 (Acetate) 37°C> 30 DaysStable
1N HCl 25°C> 7 DaysStable
1N HCl 80°C~ 24 HoursModerately Labile
6N HCl 100°C (Reflux)< 4 HoursLabile

References

  • Substituent Effects on Amide Hydrolysis: Sotomatsu, T., & Fujita, T. (1989). The steric effect of ortho substituents on the acidic hydrolysis of benzamides. The Journal of Organic Chemistry, 54(18), 4443-4447.

  • Mechanism of Benzamide Hydrolysis: Bunton, C. A., et al. (1972).[2][3] Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and N,N-dimethylbenzamide.[1][2][3][4] Journal of the Chemical Society, Perkin Transactions 2, 1869-1875.[2][3]

  • Compound Data: PubChem. N-(4-bromophenyl)-2,3-dimethoxybenzamide (CID 65429383).[1][5] National Library of Medicine. [5]

minimizing side reactions in N-(4-bromophenyl)-2,3-dimethoxybenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the synthesis of N-(4-bromophenyl)-2,3-dimethoxybenzamide , a structural scaffold common in medicinal chemistry (e.g., kinase inhibitors, GLP-1 analogs).

The synthesis presents a specific "push-pull" challenge:

  • Steric/Electronic Deactivation: The 2,3-dimethoxy substitution pattern provides electron density to the carbonyl carbon (reducing electrophilicity) and creates steric hindrance at the ortho position.

  • Weak Nucleophile: The 4-bromoaniline is less nucleophilic than unsubstituted aniline due to the electron-withdrawing bromine.

This combination often leads to sluggish reaction rates, making the system highly susceptible to moisture-induced hydrolysis (the dominant side reaction) before the desired amidation can occur.

Part 1: Troubleshooting & Optimization (Q&A)

Q1: I am observing high recovery of 2,3-dimethoxybenzoic acid and low amide conversion. Is my coupling reagent failing?

Diagnosis: This is likely competitive hydrolysis , not reagent failure. Technical Insight: The ortho-methoxy group twists the carbonyl out of planarity and blocks nucleophilic attack. Because 4-bromoaniline is a sluggish nucleophile, the activated acid intermediate (whether acid chloride or active ester) "waits" longer in solution. If any moisture is present, water (a smaller, harder nucleophile) outcompetes the aniline, reverting the intermediate back to the starting acid. Solution:

  • Switch to Acid Chloride: Coupling reagents (EDC/HATU) may be too slow for this specific steric/electronic mismatch. Convert the acid to the acid chloride using Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) with a catalytic amount of DMF.

  • The "Scavenger" Protocol: If using acid chlorides, add the aniline and a non-nucleophilic base (e.g., DIPEA) to the solvent before adding the acid chloride. This ensures the amine is available immediately upon addition.

Q2: My reaction mixture turns dark brown/black, and purification is difficult. What is this impurity?

Diagnosis: Aniline Oxidation (Oligomerization). Technical Insight: Anilines are prone to oxidation by air, forming azo compounds or complex oligomers ("aniline black"). This is accelerated by heat and light. Solution:

  • Purify the Aniline: If the 4-bromoaniline starting material is not off-white/beige, recrystallize it (Ethanol/Water) or sublime it before use.

  • Inert Atmosphere: Run the reaction under a strict Nitrogen or Argon blanket.

  • Degas Solvents: Sparge reaction solvents with inert gas for 15 minutes prior to use to remove dissolved oxygen.

Q3: I see a persistent side product by TLC that is less polar than the acid but more polar than the product. (If using DCC/EDC)

Diagnosis: N-Acylurea formation. Technical Insight: With sterically hindered acids (2,3-dimethoxy), the rearrangement of the O-acylisourea intermediate to the unreactive N-acylurea is faster than the attack by the weak aniline nucleophile. Solution:

  • Add HOBt or HOAt: These additives form an active ester that is less prone to rearrangement.

  • Switch Reagents: Use T3P (Propylphosphonic anhydride) . T3P is excellent for sterically hindered anilines and has low epimerization/side-reaction rates.

Q4: Can I use Lewis Acids (AlCl₃, BBr₃) to accelerate the reaction?

Diagnosis: Risk of Demethylation. Technical Insight: Strong Lewis acids will cleave the methoxy ether bonds, converting your 2,3-dimethoxy motif into a di-phenol (catechol derivative). Solution: Avoid strong Lewis acids. If catalysis is needed, use DMAP (4-Dimethylaminopyridine) , but use it sparingly (0.1 eq) as it can sometimes induce racemization (not an issue here) or hydrolysis if not dry.

Part 2: Experimental Protocols

Method A: The Acid Chloride Route (Recommended)

Best for: High yields, overcoming steric hindrance.

  • Activation:

    • In a flame-dried RBF under N₂, dissolve 2,3-dimethoxybenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Toluene (5 mL/mmol).

    • Add catalytic DMF (2-3 drops).

    • Add Oxalyl Chloride (1.2 eq) dropwise at 0°C. (Gas evolution: CO, CO₂, HCl).

    • Stir at Room Temp (RT) for 2 hours.

    • Critical Step: Evaporate solvent completely under reduced pressure (add dry toluene and re-evaporate twice) to remove excess oxalyl chloride and HCl. Redissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling:

    • In a separate flask, dissolve 4-bromoaniline (1.1 eq) and Triethylamine (TEA) (1.5 eq) or Pyridine (2.0 eq) in anhydrous DCM.

    • Cool amine solution to 0°C.

    • Add the acid chloride solution dropwise via syringe.

    • Warm to RT and stir for 4–12 hours (monitor by TLC).

  • Workup:

    • Quench with Sat. NaHCO₃.

    • Extract with DCM (3x). Wash organic layer with 1M HCl (to remove unreacted aniline) and Brine.

    • Dry over Na₂SO₄ and concentrate.[1][2]

    • Purification: Recrystallize from Ethanol or Flash Chromatography (Hexanes/EtOAc).

Method B: HATU Coupling (Alternative)

Best for: Small scale, avoiding moisture sensitivity of acid chlorides.

  • Dissolve 2,3-dimethoxybenzoic acid (1.0 eq) in anhydrous DMF (avoid DCM for HATU solubility).

  • Add DIPEA (3.0 eq). Stir for 5 mins.

  • Add HATU (1.1 eq). Stir for 10-15 mins to form the activated ester (yellowing often occurs).

  • Add 4-bromoaniline (1.2 eq).

  • Stir at RT for 16–24 hours. (Note: Reaction will be slower than Method A).

  • Workup: Dilute with EtOAc, wash extensively with water/LiCl solution (to remove DMF), then 1M HCl, Sat. NaHCO₃, and Brine.

Part 3: Data & Comparison

Table 1: Coupling Method Comparison for Sterically Hindered Benzoates

FeatureAcid Chloride (Method A)HATU/DIPEA (Method B)Carbodiimide (DCC/EDC)
Reactivity High (Overcomes 2-OMe steric bulk)ModerateLow (Prone to N-acylurea)
Moisture Sensitivity High (Requires strict anhydrous tech)ModerateModerate
Purification Easy (Byproducts are gases/water soluble)Difficult (Remove tetramethylurea)Difficult (Urea removal)
Typical Yield 85-95% 70-85%40-60%
Side Reactions Hydrolysis (if wet)Epimerization (N/A here)N-Acylurea rearrangement

Part 4: Reaction Pathway Analysis

The following diagram illustrates the primary reaction pathway and the critical side reactions caused by moisture (Hydrolysis) and reagent choice (N-Acylurea).

G Start 2,3-Dimethoxybenzoic Acid Act Activation Step Start->Act AcidCl Acid Chloride (Highly Reactive) Act->AcidCl SOCl2 / (COCl)2 ActiveEst Active Ester (O-Acylisourea) Act->ActiveEst DCC / EDC Hydrolysis Hydrolysis (Reverts to Acid) AcidCl->Hydrolysis + H2O (Moisture) Product N-(4-bromophenyl)- 2,3-dimethoxybenzamide AcidCl->Product + Aniline (Fast) Hydrolysis->Start Recycle Rearrange N-Acylurea (Dead End Side Product) ActiveEst->Rearrange Steric Hindrance (No HOBt) ActiveEst->Product + Aniline (Slow) Aniline 4-Bromoaniline (Weak Nucleophile) Aniline->Product

Figure 1: Reaction logic flow demonstrating the competition between productive amidation and moisture-induced hydrolysis or rearrangement.[3]

References

  • National Institutes of Health (NIH). (2012). N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide Crystal Structure & Synthesis. (Analogous chemistry).[4] Retrieved from [Link]

  • PubChem. (2025).[5] 2,3-Dimethoxybenzoyl chloride Compound Summary. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of N-(4-bromophenyl)-2,3-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of N-(4-bromophenyl)-2,3-dimethoxybenzamide, a compound of interest in drug discovery and materials science. As Senior Application Scientists, we recognize that a single analytical technique rarely provides a complete structural picture. Therefore, this document presents a comparative analysis, placing ¹H NMR data in the context of other powerful spectroscopic methods, namely ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Our approach emphasizes the synergistic nature of these techniques in providing unambiguous structural elucidation.

¹H NMR Spectrum Analysis: Unraveling the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. The predicted ¹H NMR spectrum of N-(4-bromophenyl)-2,3-dimethoxybenzamide in a common deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons, the amide proton, and the methoxy protons.

The interpretation of the spectrum is based on several key parameters:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm), is indicative of the electronic environment of the proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift (to lower ppm values).

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): This arises from the interaction of neighboring, non-equivalent protons (spin-spin coupling) and provides information about the connectivity of atoms. The n+1 rule is often applied, where n is the number of equivalent neighboring protons.

Predicted ¹H NMR Spectrum of N-(4-bromophenyl)-2,3-dimethoxybenzamide

Amide Proton (N-H): A broad singlet is expected for the amide proton, typically appearing far downfield (δ 8.0-9.0 ppm). Its chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.

Aromatic Protons (2,3-dimethoxybenzoyl moiety): This aromatic ring has three protons. The proton at position 6 will be a doublet of doublets due to coupling with the protons at positions 4 and 5. The proton at position 4 will also be a doublet of doublets, coupling with the protons at positions 5 and 6. The proton at position 5 will appear as a triplet, coupling with the protons at positions 4 and 6. The two methoxy groups at positions 2 and 3 will cause a general upfield shift for these aromatic protons compared to an unsubstituted benzoyl group.

Aromatic Protons (4-bromophenyl moiety): This ring system will exhibit a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the amide group (positions 2' and 6') will be deshielded and appear as a doublet. The protons meta to the amide group (and ortho to the bromine atom, positions 3' and 5') will also appear as a doublet.

Methoxy Protons (-OCH₃): Two distinct singlets are expected for the two methoxy groups, as they are in different chemical environments. These signals will appear in the upfield region of the aromatic spectrum, typically between δ 3.8 and 4.2 ppm.

Data Presentation: A Tabular Summary

For clarity and ease of comparison, the predicted ¹H NMR data for N-(4-bromophenyl)-2,3-dimethoxybenzamide is summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data for N-(4-bromophenyl)-2,3-dimethoxybenzamide

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.5Broad Singlet1HN-H (amide)
~ 7.8Doublet of Doublets1HAr-H (position 6)
~ 7.6Doublet2HAr-H (positions 2', 6')
~ 7.5Doublet2HAr-H (positions 3', 5')
~ 7.2Triplet1HAr-H (position 5)
~ 7.1Doublet of Doublets1HAr-H (position 4)
~ 4.0Singlet3H-OCH₃
~ 3.9Singlet3H-OCH₃

Note: These are predicted values and may vary slightly in an experimental spectrum.

A Comparative Analysis with Alternative Spectroscopic Techniques

While ¹H NMR provides a wealth of information, a comprehensive characterization relies on a multi-technique approach.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak.[1] This technique is invaluable for determining the number of different carbon environments and identifying key functional groups. For N-(4-bromophenyl)-2,3-dimethoxybenzamide, we would expect to see signals for the carbonyl carbon (δ 165-180 ppm), the aromatic carbons (δ 110-160 ppm), and the methoxy carbons (δ 55-65 ppm).[2] The chemical shift of the carbonyl carbon is particularly diagnostic for amides.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4] Key vibrational bands expected for N-(4-bromophenyl)-2,3-dimethoxybenzamide include:

  • N-H stretch: A sharp peak around 3300 cm⁻¹[5]

  • C=O stretch (amide I band): A strong absorption between 1630 and 1680 cm⁻¹[5]

  • N-H bend (amide II band): An absorption around 1550 cm⁻¹

  • C-O stretch (methoxy): Strong bands in the region of 1250-1000 cm⁻¹

  • C-Br stretch: A band in the lower frequency region (600-500 cm⁻¹)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can provide clues about the structure through fragmentation patterns.[6] For N-(4-bromophenyl)-2,3-dimethoxybenzamide, the molecular ion peak would be expected, and characteristic fragmentation would likely involve cleavage of the amide bond.[7]

Table 2: Comparison of Analytical Techniques for the Characterization of N-(4-bromophenyl)-2,3-dimethoxybenzamide

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity, and relative numbersProvides detailed structural information and stereochemistryCan have overlapping signals in complex molecules; sensitive to sample purity
¹³C NMR Carbon skeleton, number of unique carbonsComplements ¹H NMR; good for identifying key functional groupsLower sensitivity than ¹H NMR; requires more concentrated samples
FT-IR Functional groups presentFast and non-destructive; provides a molecular "fingerprint"Does not provide detailed connectivity information; can be difficult to interpret complex spectra
Mass Spectrometry Molecular weight and fragmentation patternsHigh sensitivity; can be coupled with separation techniques (e.g., GC-MS, LC-MS)Can be destructive; fragmentation can be complex to interpret

Experimental Protocols

The following are generalized protocols that can be adapted for the spectroscopic analysis of N-(4-bromophenyl)-2,3-dimethoxybenzamide.

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals and analyze the multiplicities.

Workflow for Spectroscopic Analysis

The logical flow for a comprehensive structural elucidation of N-(4-bromophenyl)-2,3-dimethoxybenzamide is illustrated below.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Final Confirmation Synthesis Compound Synthesis & Purification MS Mass Spectrometry (MS) Synthesis->MS Molecular Weight FTIR FT-IR Spectroscopy Synthesis->FTIR Functional Groups H_NMR 1H NMR Spectroscopy MS->H_NMR FTIR->H_NMR C_NMR 13C NMR Spectroscopy H_NMR->C_NMR Refine Structure Advanced_NMR 2D NMR (COSY, HSQC) C_NMR->Advanced_NMR Confirm Connectivity Data_Analysis Comprehensive Data Analysis Advanced_NMR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of N-(4-bromophenyl)-2,3-dimethoxybenzamide.

Conclusion

The structural elucidation of N-(4-bromophenyl)-2,3-dimethoxybenzamide is most effectively achieved through a synergistic application of multiple spectroscopic techniques. ¹H NMR provides the most detailed initial picture of the molecular structure. When combined with the complementary data from ¹³C NMR, FT-IR, and Mass Spectrometry, an unambiguous and confident structural assignment can be made. This integrated approach is fundamental to robust chemical research and development.

References

  • Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. Australian Journal of Chemistry, 1979.

  • Mizrahi, V., Koch, K. R., & Modro, T. A. V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 1983.

  • Substituent Effects on the H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. ResearchGate.

  • Supporting Information for publications. Wiley-VCH, 2007.

  • ¹H and ¹³C NMR Characterization of Benzamides for Pharmaceutical Research and Development. Benchchem.

  • Supporting information for publications. Royal Society of Chemistry.

  • Supporting Information for publications. Royal Society of Chemistry.

  • Benzamide(55-21-0) ¹H NMR spectrum. ChemicalBook.

  • Synthesis of amides directly from carboxylic acids and hydrazines - Supporting Information. Royal Society of Chemistry.

  • Supporting Information for publications. Royal Society of Chemistry.

  • Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. ResearchGate.

  • Benzamide, 2-bromo-N-(4-bromophenyl)-. NIST WebBook.

  • Electronic Supplementary Information. Royal Society of Chemistry.

  • 4-BROMOBENZAMIDE(698-67-9) ¹H NMR spectrum. ChemicalBook.

  • N-(4-bromo-3-fluorophenyl)-2,3-dimethoxybenzamide. PubChem.

  • N-(4-bromophenyl)-2-methoxybenzamide (C14H12BrNO2). PubChemLite.

  • ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. Royal Society of Chemistry.

  • N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide. PMC - NIH.

  • Spectroscopic and Structural Elucidation of N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide. Benchchem.

  • Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide. ResearchGate.

  • ¹³C NMR Spectroscopy. thieme-connect.de.

  • FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. ResearchGate.

  • n-(4-bromo-phenyl)-4-methoxy-benzamide. Sigma-Aldrich.

  • ¹³C NMR Chemical Shift. Oregon State University.

  • Benzamide, N-(4-bromophenyl)-3-methoxy-. NIST WebBook.

  • 4-BROMO-N-PHENYL-BENZAMIDE AldrichCPR. Sigma-Aldrich.

  • SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHEN-2-YL) PROP-2-EN-1 ONE. Rasayan Journal of Chemistry.

  • N-(4-Bromophenyl)benzenepropanamide. PubChem.

  • Molecular Structure, FT-IR, NMR (¹³C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl). SciELO.

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Precision Melting Point Determination of N-(4-bromophenyl)-2,3-dimethoxybenzamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate characterization of N-(4-bromophenyl)-2,3-dimethoxybenzamide (CAS: 518196-64-8) is a critical step in validating its synthesis and establishing its suitability as a pharmaceutical intermediate or active ingredient. As a substituted benzamide, this compound exhibits strong intermolecular hydrogen bonding (N-H[1]···O), making it susceptible to polymorphism and solvate formation.[1]

This guide compares the two primary methodologies for determining its melting point: Automated Capillary Melting Point (ACMP) and Differential Scanning Calorimetry (DSC) . While ACMP serves as a rapid quality control tool, this guide argues that DSC is the required "Gold Standard" for this specific molecule due to its ability to distinguish between true melting, polymorphic transitions, and decomposition events.[1]

Chemical Context & Physicochemical Challenges

N-(4-bromophenyl)-2,3-dimethoxybenzamide is synthesized via the condensation of 2,3-dimethoxybenzoyl chloride and 4-bromoaniline. The presence of the electron-donating methoxy groups at the 2,3-positions and the electron-withdrawing bromine at the para-position of the aniline ring creates a polarized molecular structure.[1]

Why Precision Matters for This Compound[2]
  • Polymorphism Risk: Benzamides are notorious for crystallizing in multiple forms depending on the solvent (e.g., ethanol vs. chloroform).[1] A single melting point value from a capillary tube may miss a solid-solid transition occurring just prior to the melt.[1]

  • Purity Sensitivity: The melting range depression is significant for this compound.[1] A range >2°C typically indicates incomplete removal of the 4-bromoaniline starting material (MP ~66°C).

Comparative Analysis: Capillary vs. DSC

The following table objectively compares the performance of the two standard methods for this specific benzamide derivative.

FeatureAutomated Capillary (ACMP)Differential Scanning Calorimetry (DSC)
Principle Optical transmission change (solid to liquid).Heat flow measurement (endothermic/exothermic events).
Precision ±0.3 – 0.5 °C±0.05 – 0.1 °C
Sample Req. 1–3 mg (destructive)2–5 mg (destructive or non-destructive in hermetic pans)
Polymorph Detection Poor (often missed as "softening").Excellent (distinct endotherms).
Decomposition Visual darkening only.Quantifiable exothermic onset.[1]
Primary Use Case Routine QC; Batch release.[1]R&D characterization; Stability profiling.[1]

Experimental Protocols

Protocol A: Automated Capillary Method (Routine QC)

Best for: Rapid purity checks after recrystallization.

Equipment: Mettler Toledo MP90 or Büchi M-565 (or equivalent).

  • Sample Preparation:

    • Dry the sample of N-(4-bromophenyl)-2,3-dimethoxybenzamide at 40°C under vacuum for 4 hours to remove surface solvent.

    • Grind the sample into a fine, uniform powder using an agate mortar.

  • Loading:

    • Fill a clean glass capillary tube (1.5 mm O.D.) to a height of 3 mm .

    • Compact the sample by tapping the tube on a hard surface or using the instrument's packing wire.[1] Crucial: Loose packing leads to uneven heat transfer and broader ranges.[1]

  • Determination:

    • Start Temperature: Set to 50°C (well below the expected range).

    • Ramp Rate:

      • Fast Ramp: 10°C/min to determine approximate MP.[1]

      • Measurement Ramp:1.0°C/min starting 10°C below the approximate MP.[1]

  • Data Recording:

    • Record the Onset Point (first liquid meniscus) and Clear Point (complete transparency).

    • Acceptance Criteria: The range (Clear Point - Onset Point) must be ≤ 1.5°C.

Protocol B: Differential Scanning Calorimetry (The Gold Standard)

Best for: Establishing the thermodynamic melting point and purity analysis.[1]

Equipment: TA Instruments Discovery DSC or PerkinElmer DSC 8000.

  • Calibration:

    • Calibrate the instrument using Indium (MP 156.6°C) and Zinc (MP 419.5°C) standards.

  • Sample Preparation:

    • Weigh 2.0 – 4.0 mg of the dried sample directly into a Tzero aluminum pan.

    • Crimp with a pinhole lid (allows escaping volatiles if decomposition occurs) or a hermetic lid (if sublimation is suspected).

  • Method Parameters:

    • Purge Gas: Nitrogen at 50 mL/min.

    • Equilibration: Equilibrate at 25°C.

    • Ramp: Heat at 10°C/min to 250°C.

    • Note: If a polymorph transition is suspected, use a slower rate (2°C/min) or Modulated DSC (MDSC).

  • Analysis:

    • Integrate the melting endotherm.[1]

    • Reported MP: The extrapolated onset temperature (

      
      ), NOT the peak temperature. This value is thermodynamically robust and independent of heating rate.[1]
      
    • Enthalpy of Fusion (

      
      ):  Record the area under the curve (J/g) to characterize crystallinity.
      

Visualizing the Characterization Workflow

The following diagram outlines the decision process for characterizing N-(4-bromophenyl)-2,3-dimethoxybenzamide, ensuring scientific rigor.

G Start Synthesized N-(4-bromophenyl)-2,3-dimethoxybenzamide Drying Vacuum Drying (40°C, 4h) Start->Drying Screening Capillary MP Screening (Fast Ramp 10°C/min) Drying->Screening Decision Is Range < 2°C? Screening->Decision Recryst Recrystallize (Ethanol/Water) Decision->Recryst No (Impure) DSC DSC Analysis (10°C/min) Decision->DSC Yes Recryst->Drying Result Report Extrapolated Onset Temp DSC->Result TGA TGA Analysis (Check Decomposition) DSC->TGA If Baseline Drift

Figure 1: Decision tree for thermal characterization, prioritizing sample purity before high-precision DSC analysis.

Data Interpretation & Troubleshooting

Scenario 1: Broad Melting Range (Capillary)

If the capillary method yields a range of 145–152°C (example values), the sample is likely solvated or impure.

  • Action: Run TGA. If a weight loss >1% occurs before the melt, the sample is a solvate.[1] Recrystallize from an anhydrous solvent (e.g., Toluene).

Scenario 2: Multiple Endotherms (DSC)

If DSC shows a small peak at 120°C followed by a major peak at 150°C:

  • Cause: Polymorphic transition.[1] The solid rearranges into a more stable crystal form before melting.[1]

  • Action: Report both temperatures. The higher temperature represents the melting of the stable form.[1]

Scenario 3: Brown Discoloration
  • Cause: Oxidative decomposition of the amide or cleavage of the methoxy groups.[1]

  • Action: Perform the melting point determination under an inert atmosphere (Nitrogen) using DSC.

References

  • Mettler Toledo. (2024).[1] Thermal Analysis of Pharmaceuticals: Melting Point and DSC. Retrieved from [Link]

  • Saeed, A., et al. (2012).[1] "Synthesis and crystal structure of N-(4-bromophenyl)-3,4,5-trimethoxybenzamide." Acta Crystallographica Section E, 68(6). (Cited for structural analogy and hydrogen bonding patterns). Retrieved from [Link]

  • Gabbott, P. (2008).[1] Principles and Applications of Thermal Analysis. Blackwell Publishing. (Reference for DSC onset calculation).

Sources

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